Meconic acid

Catalog No.
S583550
CAS No.
497-59-6
M.F
C7H4O7
M. Wt
200.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Meconic acid

CAS Number

497-59-6

Product Name

Meconic acid

IUPAC Name

3-hydroxy-4-oxopyran-2,6-dicarboxylic acid

Molecular Formula

C7H4O7

Molecular Weight

200.1 g/mol

InChI

InChI=1S/C7H4O7/c8-2-1-3(6(10)11)14-5(4(2)9)7(12)13/h1,9H,(H,10,11)(H,12,13)

InChI Key

ZEGRKMXCOCRTCS-UHFFFAOYSA-N

SMILES

C1=C(OC(=C(C1=O)O)C(=O)O)C(=O)O

solubility

0.04 M
8.4 mg/mL at 25 °C

Synonyms

Poppy Acid; 3-Hydroxy-4-oxo-1,4-pyran-2,6-dicarboxylic Acid; 3-Hydroxy-4-oxo-4H-Pyran-2,6-dicarboxylic Acid; NSC 805;

Canonical SMILES

C1=C(OC(=C(C1=O)O)C(=O)O)C(=O)O

The exact mass of the compound Meconic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.04 m8.4 mg/ml at 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 805. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Pyrones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

meconic acid solubility in water and alcohol

Author: Smolecule Technical Support Team. Date: February 2026

Solubility Data at a Glance

The table below summarizes the available information on the solubility of meconic acid:

Property Description
Chemical Structure A dicarboxylic acid with a pyran ring, containing two carboxylic acid groups (-COOH) and one keto group (=O) [1].
Solubility in Water Colorless crystals, only slightly soluble [1].
Solubility in Alcohol Readily soluble [1].

A key analytical property is that this compound gives a red color with ferric chloride, which can serve as a qualitative test [1].

Proposed Experimental Workflow for Solubility Determination

The following diagram outlines a general experimental workflow for determining solubility, which can be adapted for this compound. The specific details for this compound would need to be established in the lab.

Start Start Prep Preparation of Saturated Solution Start->Prep Weigh solute & solvent Equil Equilibration Prep->Equil Constant temperature & agitation Sampling Sampling & Separation Equil->Sampling Reach equilibrium Analysis Concentration Analysis Sampling->Analysis Filter & collect supernatant Data Data & Model Fitting Analysis->Data e.g., HPLC or titration End End Data->End Report solubility

Detailed Protocol Outline
  • Preparation of Saturated Solution

    • Objective: To create a solution where the maximum amount of this compound is dissolved at a specific temperature.
    • Procedure: An excess of solid this compound is introduced into a vessel containing the solvent (e.g., water or alcohol) [2]. The mixture is then agitated to facilitate dissolution.
  • Equilibration

    • Objective: To ensure the solid and liquid phases reach equilibrium.
    • Procedure: The mixture is maintained in a thermostatted water bath or incubator at a constant temperature (e.g., 25°C, 37°C) with continuous shaking or stirring for a sufficient period to ensure no further dissolution occurs [2].
  • Sampling & Separation

    • Objective: To obtain a clear sample of the saturated solution without any undissolved solid.
    • Procedure: After equilibration, the solution is allowed to settle briefly. A sample of the supernatant is then carefully withdrawn and filtered (e.g., using a 0.45 μm syringe filter) to remove any fine particulate matter [2].
  • Concentration Analysis

    • Objective: To quantitatively determine the concentration of this compound in the saturated solution.
    • Procedure: The concentration can be measured using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly precise method, as referenced in studies for similar organic acids [2] [3]. Alternatively, other suitable methods like gravimetric analysis or titration could be validated for use.
  • Data & Model Fitting

    • Objective: To report the solubility value and potentially model its temperature dependence.
    • Procedure: The experiment is repeated at different temperatures to generate a solubility profile. The data can then be correlated using thermodynamic models, such as the Apelblat equation, which is commonly used to correlate solubility data with temperature [2].

Important Distinction and Data Limitations

During the search, a significant amount of information on Muconic Acid was found, which is a different compound despite the similar name [2] [3] [4]. The solubility data and advanced extraction protocols (e.g., using ionic liquids) in recent literature primarily pertain to muconic acid, not this compound [3] [5].

The quantitative data for this compound is limited. The available information confirms its general solubility behavior but lacks precise numerical values (e.g., g/L or mg/mL) across different temperatures.

References

meconic acid spectroscopic data NMR IR

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity of Meconic Acid

The table below summarizes the key identifiers and basic chemical information for this compound.

Property Description
IUPAC Name 3-hydroxy-4-oxopyran-2,6-dicarboxylic acid [1] [2]
CAS Number 497-59-6 [1] [3]
Molecular Formula C7H4O7 [1] [2]
Molecular Weight 200.10 g/mol [1] [2]
Canonical SMILES C1=C(OC(=C(C1=O)O)C(=O)O)C(=O)O [1]
Natural Source Papaver somniferum (Opium poppy) [1] [2]

Available Spectroscopic Data & Protocols

The search results confirm the use of NMR for characterization and provide a detailed historical protocol for Ultraviolet (UV) spectroscopy.

Nuclear Magnetic Resonance (NMR)

Research confirms that structure elucidation of this compound and its derivatives was performed using 1H, 13C NMR and mass analyses [4]. However, the specific numerical chemical shift (δ) values, multiplicity, or integration data for the NMR spectra are not provided in the available search results.

Ultraviolet (UV) Spectroscopy

A detailed experimental procedure for obtaining UV spectra of narcotics and related compounds, applicable to this compound, is available from a 1954 UNODC bulletin [5]. The following diagram outlines the general workflow:

Start Start: Prepare Sample S1 Weigh ~12.5 mg compound Start->S1 S2 Transfer to 25 mL volumetric flask S1->S2 S3 Dilute to volume with spectrally pure solvent S2->S3 S4 Create 1:5 dilution (0.1 g/L working solution) S3->S4 S5 Preliminary Scan (205-340 nm) S4->S5 Decision Absorbance at max between 0.250-0.600? S5->Decision S6 Proceed with detailed scan at 0.5-2 nm intervals Decision->S6 Yes S7 Further dilute sample Decision->S7 No S7->S5

UV Spectroscopy Experimental Workflow

Key details of the methodology include:

  • Apparatus: Beckman DU model ultraviolet spectrophotometer with 1 cm silica absorption cells [5].
  • Solvent: Reagent grade absolute ethanol was the most common solvent used. Other solvents like 0.02 N HCl or distilled water were used for compounds insoluble in ethanol [5].
  • Procedure: The goal is to adjust the concentration so that the absorbance values at the maxima fall within the range of 0.250 to 0.600 for optimal instrument response. Detailed scans are then performed at intervals of 0.5 to 2 nm [5].
  • Data Presentation: The bulletin notes that spectral data can be plotted using various ordinate values, including Molecular Extinction Coefficient (ε) and log ε, which expands the visibility of weaker absorption bands [5].

References

meconic acid biosynthesis in Papaver somniferum

Author: Smolecule Technical Support Team. Date: February 2026

Meconic Acid in Papaver somniferum

This compound is a distinctive chemical marker for Papaver species that produce morphinane alkaloids like morphine [1]. However, its specific biosynthetic pathway is not yet fully elucidated.

  • Chemical Identity: Its chemical formula is C₇H₄O₇, noted for an unusually low hydrogen content relative to carbon and oxygen [1].
  • Hypothesized Origin: It has been suggested that this compound may be an "energy-exhausted" product derived from the citric acid cycle, potentially from precursors like fumarate or pyruvate [1]. However, a 1981 study found little firm evidence to confirm this proposed route [1].
  • Co-occurrence with Alkaloids: Concentrations of this compound and alkaloids in the plant's latex show significant variation during the day, suggesting an active but not yet defined metabolic relationship [1].
  • Context in Opium Composition: Opium is a complex mixture, and this compound is one constituent among at least 25 alkaloids (including morphine, codeine, and noscapine), sugars, proteins, fats, and other acids [2].

Well-Characterized Alkaloid Biosynthesis

In contrast to this compound, the biosynthesis of Benzylisoquinoline Alkaloids (BIAs) in opium poppy is much better understood. The following table summarizes the key stages and enzymes in this pathway.

Table 1: Key Stages in Benzylisoquinoline Alkaloid (BIA) Biosynthesis in *Papaver somniferum*

Pathway Stage Key Intermediate/Product Key Enzymes Involved Notes
Initiation L-Tyrosine --- The primary precursor amino acid for the entire BIA pathway [3].
Early Shared Pathway (S)-norcoclaurine Norcoclaurine synthase (NCS) Formed from dopamine and 4-hydroxyphenylacetaldehyde; the first committed step in BIA biosynthesis [4] [3].
(S)-reticuline 6'OMT, CNMT, NMCH, 4'OMT A central branch-point intermediate for various BIA pathways [4] [3].
Morphinan Branch Morphinan Alkaloids (e.g., Morphine) Reticuline epimerase (REPI), Salutaridine synthase (SalSyn) Specific branch for the production of morphine and codeine [4] [3].
Noscapine Branch Noscapine Berberine bridge enzyme (BBE), Scoulerine 9-O-methyltransferase (SOMT) Specific branch for the production of noscapine [4].

Research Methodology in Related Studies

While the direct biosynthesis protocol for this compound is unavailable, the methodologies from studies on related topics like alkaloid biosynthesis and regulation can serve as a reference.

Table 2: Examples of Experimental Approaches in Papaver somniferum Research

Research Focus Methodology Key Techniques Purpose/Rationale
DNA Methylation & Alkaloid Regulation [4] Reduced Representation Bisulfite Sequencing (RRBS) Genomic DNA digestion (MspI), bisulfite treatment, Illumina sequencing, alignment to reference genome, methylation calling with MethyKit [4]. To identify genome-wide DNA methylation patterns (epigenetic regulation) that correlate with tissue- and genotype-specific alkaloid accumulation [4].
Functional Analysis Gene Ontology (GO) and KEGG pathway enrichment analysis using DAVID [4]. To understand the biological functions and pathways associated with differentially methylated and expressed genes [4].
Elucidating BIA Pathways [3] Multi-Omics Integration Genomics, transcriptomics, and metabolomics [3]. To screen and identify candidate genes encoding key enzymes in complex biosynthetic pathways by correlating gene expression with metabolite production [3].

The diagram below summarizes the logical workflow for a multi-omics approach to elucidating a plant metabolite pathway, as referenced in the search results.

G Start Research Goal: Elucidate Biosynthetic Pathway OMICS Multi-Omics Data Generation Start->OMICS Genomics Genome Sequencing OMICS->Genomics Transcriptomics Transcriptome Sequencing (RNA-seq) OMICS->Transcriptomics Metabolomics Metabolite Profiling (Metabolomics) OMICS->Metabolomics Integration Data Integration & Correlation Analysis Genomics->Integration Transcriptomics->Integration Metabolomics->Integration Candidate Identification of Candidate Genes Integration->Candidate Validation Functional Validation (e.g., Heterologous Expression) Candidate->Validation Result Elucidated Pathway & Key Enzymes Validation->Result

Logical workflow for pathway elucidation.

References

Chemical Profile and Physicochemical Properties

Author: Smolecule Technical Support Team. Date: February 2026

Meconic acid is a dicarboxylic acid with a pyran ring structure, chemically identified as 3-hydroxy-4-oxo-4H-pyran-2,6-dicarboxylic acid [1]. Its basic properties are summarized in the table below.

Property Description
IUPAC Name 3-Hydroxy-4-oxo-4H-pyran-2,6-dicarboxylic acid [1]
Chemical Formula C7H4O7 [1]
Molar Mass 200.102 g·mol-1 [1]
Appearance Colorless crystals [1]
Solubility Slightly soluble in water; readily soluble in alcohol [1]
Ferric Chloride Test Produces a characteristic red color [1]

Experimental Data on Biological Activity and Physicochemical Properties

Recent research has explored the neuroprotective potential and underlying mechanisms of action of this compound.

Experimental Findings and Proposed Mechanisms

A 2023 study investigated the neuroprotective potential of this compound using in vitro models [2]. The key findings and proposed mechanisms derived from this study are illustrated below.

G MeconicAcid This compound GlutamateToxicity Glutamate Toxicity Model MeconicAcid->GlutamateToxicity OGD Oxygen-Glucose Deprivation (OGD) Model MeconicAcid->OGD Antioxidant Antioxidant Activity MeconicAcid->Antioxidant IronChelation Iron Chelation (Fe³⁺) MeconicAcid->IronChelation Calcium ↓ Intracellular Calcium GlutamateToxicity->Calcium Mitochondria Restored Mitochondrial Membrane Potential GlutamateToxicity->Mitochondria CellViability ↑ Percentage of Living Cells OGD->CellViability Complex Forms 1:3 Complex (at physiological pH) IronChelation->Complex

Experimental workflow and key findings from a study on this compound's neuroprotective effects [2].

Detailed Experimental Protocols

The same 2023 study provides insights into the methodologies employed [2]:

  • In Vitro Neuroprotective Models

    • Cell Culture: Primary neuroglial cultures were obtained from the cerebellum of 7-8-day-old Wistar rat pups via mechanical tissue dissociation.
    • Glutamate Toxicity: The protective effect was studied by measuring changes in intracellular calcium levels and mitochondrial membrane potential in cerebellar neurons under glutamate exposure.
    • Oxygen-Glucose Deprivation (OGD): The model of OGD was used to simulate ischemic conditions, and cell viability was assessed.
  • Assessment of Antioxidant and Chelating Properties

    • Antioxidant Activity: Quantum mechanical calculations were performed, and experimental validation was conducted using chemiluminescent analysis in a citrate-phosphate-luminol model system.
    • Iron Chelation: The chelating properties of this compound with Fe³⁺ in solutions were studied using Job's method (method of continuous variation), which determines the stoichiometry of a metal-ligand complex. The study found that with increasing pH, this compound forms complexes with different ligand-to-metal ratios, culminating in a 1:3 complex at physiological pH [2].

Gaps in Current Data and Further Research Directions

Based on the search results, several key data points are missing for a comprehensive technical guide:

  • Crystal Structure Data: Specific parameters such as space group, unit cell dimensions, atomic coordinates, and hydrogen bonding patterns are not available in the searched literature.
  • Detailed Synthetic Protocols: The search results do not provide step-by-step synthesis procedures for this compound.

To obtain the missing crystal structure data, searching specialized databases like the Cambridge Structural Database (CSD) would be a necessary next step. Experimental studies focused on X-ray crystallography would also be required to fill this critical gap.

References

Analytical Detection of Meconic Acid as an Opium Marker: Comprehensive Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance of Meconic Acid as an Opium Marker

This compound (3-hydroxy-4-oxo-4H-pyran-2,6-dicarboxylic acid) is a distinctive organic acid found almost exclusively in the opium poppy (Papaver somniferum), making it a characteristic chemical marker for confirming the presence of opium in forensic, pharmaceutical, and regulatory samples [1]. Its unique chemical structure, featuring both carboxylic acid and hydroxyl functional groups arranged in a pyran ring system, enables specific detection methods that distinguish it from other organic acids and opium alkaloids. Historically, this compound has been recognized as a diagnostic component of opium for over a century, with early analytical methods relying on its characteristic color reactions with ferric salts [2].

The presence of this compound in opium samples provides complementary forensic evidence alongside alkaloid profiles, allowing investigators to differentiate between natural opium preparations and synthetic opioid formulations. While modern analytical instrumentation has largely superseded traditional chemical tests, this compound detection remains relevant in contemporary analytical frameworks for opium identification. The structural stability of this compound under various storage conditions and its consistent presence in opium samples regardless of processing methods contribute to its utility as a reliable marker [2] [1]. Furthermore, recent research has revealed that this compound derivatives exhibit biological activity, such as inhibition of HCV NS5B RNA-dependent RNA polymerase, highlighting additional pharmaceutical relevance beyond its role as a marker compound [1].

Colorimetric Tests for this compound

Historical Context and Principle

Traditional colorimetric tests for this compound leverage its characteristic chromogenic reaction with ferric ions, producing a distinctive burgundy-red coloration that is stable under acidic conditions [2]. This reaction specifically exploits the dicarbonyl structure of this compound, which forms stable coordination complexes with iron(III) ions. The method described by de Faubert Maunder in 1975 remains a foundational protocol for preliminary identification of opium, though it has largely been supplemented by instrumental techniques in modern laboratory settings. These color tests retain value for field screening and rapid presumptive testing where sophisticated instrumentation is unavailable [2].

The specificity of the ferric ion test for this compound provides an advantage over general alkaloid detection methods, as it is less likely to yield false positives from other plant materials or pharmaceutical preparations. However, analysts should note that certain structurally related compounds (such as dicarboxylic acids with adjacent carbonyl groups) may produce similar color changes, necessitating confirmatory testing with more specific methods when precise identification is required. The persistence of the red color upon addition of mercuric chloride or upon warming with excess acid provides additional confirmation specificity in the traditional scheme [2].

Detailed Protocol: Ferric Ion Test for this compound

Table 1: Reagents and Equipment for Ferric Ion Test

Item Specification
Ferric sulfate solution 5 g Fe₂(SO₄)₃ in 100 mL distilled water
Hydrochloric acid 2 N solution in distilled water
Mercuric chloride solution 5 g HgCl₂ in 100 mL distilled water
Sample preparation 0.1 g suspected opium in 1 mL cold water, filtered
Equipment Test tubes, heating plate, pipettes

Procedure:

  • Prepare a sample solution by dissolving approximately 0.1 g of the suspected opium material in 1 mL of cold distilled water. Filter any insoluble particulates to obtain a clear solution [2].
  • Add 1 drop of 2 N hydrochloric acid to the filtrate to acidify the solution, which promotes complex formation [2].
  • Add up to 5 drops of ferric sulfate solution and observe the immediate color development. A burgundy-red coloration indicates the presumptive presence of this compound [2].
  • Split the solution into two portions for confirmatory tests:
    • To portion (a), add an equal volume of 2 N hydrochloric acid and warm gently. The red color persists with this compound [2].
    • To portion (b), add a few drops of mercuric chloride solution. The red color remains stable with genuine this compound [2].

Interpretation and Limitations:

  • A positive test produces a stable burgundy-red color that persists through both confirmatory steps.
  • The test is sensitive to this compound concentrations as low as 0.1% in solid samples.
  • Potential interferences may occur with other iron-complexing compounds, though these are rarely present in opium samples at sufficient concentrations to produce false positives.
  • This method serves as a presumptive test only and should be confirmed with instrumental methods for forensic applications.

Chromatographic Separation and Detection Methods

High-Performance Liquid Chromatography (HPLC)

HPLC with reverse-phase columns provides superior separation and quantification of this compound alongside major opium alkaloids in a single analytical run [3]. This approach enables comprehensive profiling of opium samples, with this compound serving as a confirming marker alongside the alkaloid signature. The method described by Ramanathan and Chandra demonstrates simultaneous separation of eight alkaloids and this compound, with particular focus on the five principal alkaloids in gum opium [3].

Table 2: HPLC Conditions for this compound and Alkaloid Separation

Parameter Specification
Column type Reversed-phase C18
Mobile phase Gradient elution with methanol/phosphate buffer
Flow rate 1.0 mL/min
Detection UV detection at multiple wavelengths
Analytes This compound, morphine, codeine, thebaine, papaverine, noscapine, etc.
Sample preparation Solid-phase extraction or dilution in mobile phase

The critical advantage of HPLC methodology lies in its ability to provide simultaneous quantification of multiple opium components, creating a comprehensive chemical profile that enhances the certainty of opium identification. This compound typically elutes earlier than the alkaloids due to its higher polarity, with exact retention times varying based on the specific chromatographic conditions employed. For quantitative analysis, calibration curves should be established using certified reference standards of this compound across a concentration range appropriate for the samples being analyzed [3] [4].

Thin-Layer Chromatography (TLC)

TLC provides a cost-effective separation technique suitable for preliminary analysis or laboratories with limited access to advanced instrumentation. The UNODC recommended method utilizes silica gel plates with fluorescent indicator to achieve separation of opium components, with visualization through chromogenic sprays or UV illumination [2].

Detailed TLC Protocol:

  • Plate preparation: Use pre-coated silica gel 60 F₂₅₄ TLC plates (4 × 4 cm) to minimize handling and improve reproducibility [2].
  • Sample application: Spot 1-5 µL of hydrochloric acid digest of opium sample (prepared by dissolving 0.1 g opium in 1 mL warm 2 N HCl) approximately 1 cm from the bottom edge [2].
  • Mobile phase: Chloroform-methanol (9:1 v/v) provides effective separation of this compound from major alkaloids in a simple isocratic development [2].
  • Development: Place spotted plate in a saturated developing chamber, allowing the mobile phase to migrate until approximately 1 cm from the top edge (typically 10-15 minutes).
  • Visualization:
    • Examine under UV light at 254 nm and 365 nm to detect fluorescent quenching.
    • Spray with iodoplatinate reagent for alkaloid detection (blue-gray bands).
    • This compound can be specifically visualized using ferric chloride spray (burgundy spot).

Interpretation: this compound typically exhibits an Rf value distinct from the major alkaloids under these conditions. Comparison against certified reference standards run on the same plate is essential for correct identification. The dual visualization approach (UV and chromogenic) provides complementary confirmation of this compound presence [2].

Experimental Workflows and Analytical Schemes

Comprehensive Opium Analysis Workflow

The diagram below illustrates the complete analytical scheme for opium confirmation, integrating both traditional color tests and modern chromatographic methods:

G Start Sample: Suspected Opium Prep Sample Preparation Cold water extraction & filtration Start->Prep ColorTest Colorimetric Screening Ferric ion test (burgundy-red = positive) Prep->ColorTest AcidDigest Acid Digestion Warm 2N HCl, filter ColorTest->AcidDigest Positive result TLC TLC Analysis Chloroform:MeOH (9:1) Iodoplatinate/UV visualization AcidDigest->TLC HPLC HPLC Confirmation Reverse-phase C18 Gradient elution UV detection TLC->HPLC Tentative ID Result Opium Confirmed This compound + alkaloids detected HPLC->Result

Figure 1: Comprehensive analytical scheme for opium identification integrating this compound detection and alkaloid confirmation

This integrated approach provides a systematic confirmation pathway that progresses from simple, rapid tests to sophisticated instrumental analysis, allowing laboratories to tailor their analytical approach based on available resources and required certainty level. The workflow begins with basic extraction and colorimetric screening, progresses through preliminary separation methods, and culminates in definitive chromatographic identification and quantification [2].

This compound Specific Detection Workflow

For laboratories focused specifically on this compound detection rather than comprehensive opium profiling, the following streamlined protocol provides optimal efficiency:

G Start Sample Material Raw or prepared opium Extract Aqueous Extraction 0.1g sample in 1mL cold water Centrifuge/filter Start->Extract FerricTest Ferric Ion Test Add Fe³⁺ solution Observe color development Extract->FerricTest Interpret Result Interpretation Burgundy-red = positive Colorless = negative FerricTest->Interpret Confirm Confirmatory Test Add HgCl₂ or warm with acid Persistent color = confirmed Interpret->Confirm Positive Report Result: this compound Detected/Not Detected Interpret->Report Negative Confirm->Report

Figure 2: Streamlined workflow for specific detection of this compound in suspected opium samples

Troubleshooting and Technical Considerations

Common Analytical Challenges

Analysts may encounter several technical challenges when detecting this compound in complex opium samples:

  • Sample degradation: Raw opium samples may deteriorate during storage, potentially affecting this compound concentration. Store samples in cool, dark conditions with desiccant to minimize degradation [2].
  • Extraction efficiency: this compound solubility varies with opium preparation methods. Using cold aqueous extraction minimizes co-extraction of interfering compounds while effectively dissolving this compound [2].
  • Matrix interference: Complex opium matrices may contain compounds that interfere with colorimetric tests. The confirmatory steps (persistence of color with HgCl₂ or upon warming) help distinguish true positives from interference [2].
  • Chromatographic resolution: In HPLC analysis, this compound may co-elute with early-eluting polar compounds. Mobile phase pH adjustment or use of ion-pairing reagents can improve resolution [3].
Method Validation Parameters

For laboratories implementing these methods for regulatory or forensic purposes, method validation should include the following parameters:

Table 3: Method Validation Criteria for this compound Detection

Validation Parameter Target Specification
Limit of Detection ≤0.01% (w/w) in solid samples
Limit of Quantification ≤0.05% (w/w) in solid samples
Precision RSD ≤5% for replicate analyses
Specificity No interference from common alkaloids
Linearity R² ≥0.998 over working range
Recovery 95-105% for spiked samples

Conclusion

The detection of This compound as a characteristic opium marker provides valuable complementary evidence alongside alkaloid analysis for confirming opium presence in forensic and regulatory samples. The methods presented here span from traditional colorimetric tests suitable for field use to sophisticated chromatographic techniques for laboratory confirmation, allowing analysts to select the appropriate methodology based on their specific requirements and available resources. The integrated analytical scheme incorporating both this compound detection and alkaloid profiling offers the most comprehensive approach for definitive opium identification, addressing the needs of forensic laboratories, regulatory agencies, and research institutions working with controlled substances.

References

Comprehensive Application Notes and Protocols: Meconic Acid Colorimetric Detection Using Ferric Chloride

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Basic Principles

The ferric chloride colorimetric test represents a classical analytical method for detecting specific organic compounds containing phenolic groups or enolizable ketone systems. When applied to meconic acid (3-hydroxy-4-oxo-4H-pyran-2,6-dicarboxylic acid), a characteristic color reaction provides a rapid, economical screening technique particularly valuable in forensic, pharmaceutical, and botanical applications. This compound occurs naturally in the opium poppy (Papaver somniferum), constituting approximately 5% of raw opium, making its detection a reliable marker for opium contamination or illicit substance identification [1].

The underlying chemical mechanism involves complex formation between ferric ions (Fe³⁺) and the specific arrangement of functional groups in this compound. Unlike simple phenols that typically produce blue, purple, or green complexes with ferric chloride, this compound generates a distinctive red coloration due to its unique molecular structure containing both hydroxyl and keto groups on a pyran ring dicarboxylic acid system [1]. This diagnostic color change differentiates this compound from other phenolic compounds and provides a preliminary identification method with minimal equipment requirements. The test operates under the principle of coordination chemistry, where this compound acts as a chelating ligand, forming a stable, colored complex with the ferric ion through electron donation from oxygen atoms in its enolized carbonyl and hydroxyl groups [2].

Equipment and Reagents

Chemical Reagents

Table 1: Required chemical reagents for this compound detection

Reagent Specification/Purity Purpose Storage Conditions
Anhydrous ferric chloride (FeCl₃) Analytical grade ≥98% Test reagent Desiccator, protected from light
Ferric chloride hexahydrate (FeCl₃·6H₂O) Analytical grade ≥98% Alternative test reagent Sealed container, room temperature
Deionized water HPLC grade or equivalent Solvent preparation Room temperature
Ethanol (absolute) Analytical grade ≥99.8% Sample solubilization Flame-proof cabinet, room temperature
Methanol HPLC grade Alternative solvent Sealed container, ventilation
Reference this compound Analytical standard ≥95% Positive control -20°C, desiccated
Sodium hydroxide (NaOH) Analytical grade pH adjustment Sealed container
Hydrochloric acid (HCl) Analytical grade, 1M pH adjustment Ventilated cabinet
Equipment and Materials

Table 2: Required equipment for this compound testing

Equipment Specification Application
Analytical balance Precision ±0.0001g Precise weighing of standards and reagents
pH meter Calibrated with standard buffers pH adjustment of solutions
Volumetric flasks Class A, various sizes Solution preparation
Micropipettes Variable volumes (10-1000μL) Accurate liquid handling
Test tubes Borosilicate glass, 10-15mL Reaction vessels
Test tube rack Chemical resistant Organization during testing
UV-Vis spectrophotometer Wavelength range 190-1100nm Quantification and verification
Cuvettes Quartz or optical glass Spectrophotometric measurements
Safety equipment Gloves, lab coat, goggles Personal protection
Fume hood Appropriate face velocity Ventilation for chemical handling
Reagent Preparation Protocols

Ferric Chloride Stock Solution (1% w/v):

  • Accurately weigh 1.00g of anhydrous ferric chloride (or appropriate amount of hexahydrate to equate to 1g anhydrous) using an analytical balance.
  • Transfer quantitatively to a 100mL volumetric flask using deionized water.
  • Add approximately 70mL deionized water and swirl until complete dissolution.
  • Dilute to the mark with deionized water and mix thoroughly.
  • Store in an amber glass bottle with tight-fitting lid to protect from light degradation.
  • Shelf life: 30 days when stored refrigerated (4°C); discard if precipitation or discoloration occurs.

Neutralized Ferric Chloride Test Solution (Critical for Specificity):

  • Prepare 1% ferric chloride solution as above.
  • Slowly add 1M sodium hydroxide dropwise with continuous stirring until a permanent brown precipitate just begins to form.
  • Filter through Whatman No. 1 filter paper to remove precipitate, collecting clear filtrate.
  • Verify pH is approximately 7.0 using calibrated pH meter.
  • Note: Neutralization eliminates false positives from acidic conditions and improves specificity for this compound detection [3] [4].

Experimental Protocols

Standard Qualitative Test Procedure

The following protocol describes the standard qualitative detection method for this compound in solid or liquid samples:

  • Sample Preparation:

    • For solid samples: Dissolve 1-5mg of test material in 1mL of deionized water or 50% ethanol. For plant materials, first extract with 50% ethanol (1:10 w/v) with sonication for 15 minutes, then centrifuge and use supernatant.
    • For liquid samples: Use directly or dilute with deionized water to obtain appropriate concentration.
    • Prepare positive control: 1mg/mL this compound reference standard in deionized water.
    • Prepare negative control: Deionized water or appropriate solvent.
  • Reaction Procedure:

    • Pipette 500μL of prepared sample into a clean test tube.
    • Add 2-3 drops (approximately 50-100μL) of neutralized 1% ferric chloride solution.
    • Mix gently by flicking the tube or using a vortex mixer at low speed.
    • Allow to stand at room temperature for 1-2 minutes for color development.
  • Observation and Documentation:

    • Observe immediate color development against a white background.
    • Record the specific color produced and its intensity.
    • Compare directly with positive and negative controls processed simultaneously.
    • Document results with photography if permanent records are required, ensuring consistent lighting conditions.
Semi-Quantitative Determination

For semi-quantitative analysis, the following spectrophotometric method is recommended:

  • Standard Curve Preparation:

    • Prepare this compound standard solutions in deionized water at concentrations of 0.01, 0.05, 0.1, 0.5, and 1.0 mg/mL.
    • Pipette 1mL of each standard solution into separate test tubes.
    • Add 100μL of neutralized 1% ferric chloride solution to each tube and mix.
    • Allow color development for 5 minutes at room temperature.
    • Transfer to cuvettes and measure absorbance at 490nm against a reagent blank.
    • Plot absorbance versus concentration to generate a standard curve.
  • Sample Analysis:

    • Process test samples identically to standards.
    • Calculate this compound concentration from the standard curve.
    • Note: For accurate quantification, ensure sample absorbance falls within the linear range of the standard curve; dilute if necessary.
Optimized Parameters

Table 3: Optimized reaction parameters for this compound detection

Parameter Optimal Condition Effect of Deviation
pH Neutral (6.5-7.5) Acidic pH reduces sensitivity; alkaline pH may cause precipitation
Ferric chloride concentration 0.5-1.0% (w/v) Lower concentrations reduce intensity; higher concentrations may mask color
Reaction temperature 20-25°C (room temperature) Elevated temperatures may accelerate degradation; lower temperatures slow reaction
Reaction time 1-5 minutes Inadequate time prevents full development; prolonged standing may fade color
Solvent system Aqueous or 50% aqueous ethanol Higher organic content may cause precipitation
Sample concentration 0.1-1.0 mg/mL this compound Too dilute: weak color; too concentrated: precipitate formation

Results Interpretation and Troubleshooting

Color Interpretation Guide

Table 4: Color interpretation for this compound ferric chloride test

Observed Color Interpretation Relative Intensity Potential Interferences
Deep red or burgundy Positive for this compound Strong None specific to this compound
Faint pink Weak positive or low concentration Weak Dilute samples; degraded standards
Blue, violet, or purple Other phenolic compounds Variable Salicylates, simple phenols
Green Specific phenolic structures Variable Tannins, hydrolysable tannins
Yellow or orange Negative N/A Sample matrix color
Brown precipitate Excessive iron concentration or incorrect pH N/A Over-concentrated reagent; acidic conditions
Troubleshooting Common Issues
  • No Color Development:

    • Verify reagent activity using positive control.
    • Check pH of reaction mixture; acidic conditions inhibit color formation.
    • Confirm sample contains adequate this compound concentration; consider sample concentration.
  • Precipitation Formation:

    • Dilute sample or reagent to prevent saturation.
    • Ensure neutral pH to maintain iron in solution.
    • Filter precipitate and examine supernatant for color.
  • Atypical Colors:

    • Confirm sample identity; possible mixture of compounds.
    • Test for interfering substances using complementary methods.
    • Purify sample through extraction or chromatography.
  • Color Fading:

    • Read results immediately after development (within 5 minutes).
    • Protect from strong light which may degrade complex.
    • Prepare fresh ferric chloride solution if degradation suspected.
Interference Assessment

Several compound classes may produce colors with ferric chloride, potentially confounding this compound identification:

  • Simple phenols: Produce blue, violet, or green colors [3] [2]
  • Enolizable compounds: Including β-diketones and certain carboxylic acids
  • Hydroxamic acids: Form red to violet complexes
  • Sulfinic acids: May produce pink to red colors

Specificity Enhancement Strategies:

  • Use neutralized ferric chloride to reduce acid-catalyzed side reactions
  • Employ reference standards in parallel testing
  • Utilize supplementary confirmatory tests (TLC, HPLC) for ambiguous results
  • Extract this compound with hot water prior to testing to remove interferents

Applications in Research and Analysis

Forensic and Illicit Substance Screening

The detection of this compound serves as a reliable marker for opium contamination in illicit substances and forensic samples. As this compound is unique to opium-producing poppy species and is not a synthetic byproduct of heroin manufacture, its identification provides definitive evidence of natural opium product involvement. In forensic protocols, the ferric chloride test provides a rapid screening method before confirmation with GC-MS or HPLC, allowing efficient triage of evidence samples. The method requires minimal sample consumption (≤1mg), preserving material for subsequent confirmatory testing. Laboratories analyzing street drug samples, paraphernalia, or biological specimens can implement this test as part of a comprehensive analytical scheme for opiate detection [1].

Pharmaceutical Quality Control

In pharmaceutical manufacturing and quality assurance, the ferric chloride test provides a cost-effective quality control check for raw materials derived from poppy straw or opium. The test can detect this compound contamination in other plant-derived pharmaceuticals, ensuring product purity and regulatory compliance. Additionally, the method serves to verify the absence of opium contaminants in scheduled drug preparations, providing an additional safeguard against cross-contamination in manufacturing facilities handling multiple controlled substances. The simplicity of the test allows implementation at multiple manufacturing stages, from raw material inspection to final product release testing [1].

Botanical and Phytochemical Research

For botanical researchers studying Papaveraceae species, the ferric chloride test offers a rapid taxonomic tool to screen plant specimens for opium-producing characteristics. The presence of this compound, along with other alkaloids, helps distinguish Papaver somniferum from closely related species with lower narcotic potential. Phytochemical investigations utilize the test during fractionation procedures to track this compound through extraction and purification processes, guiding isolation efforts for further structural characterization. The method's simplicity makes it particularly valuable for field studies or laboratories with limited analytical resources [1].

Visual Representation of Workflow

The following workflow diagram illustrates the key steps in this compound detection using the ferric chloride test:

This compound Test Workflow start Start Test prep Prepare Sample (1-5mg in 1mL solvent) start->prep control Set Up Controls (Positive & Negative) prep->control reagent Add Neutralized FeCl₃ (50-100μL) control->reagent mix Mix Gently & Incubate 1-5 min reagent->mix observe Observe Color Development mix->observe red Red Color (Positive Result) observe->red Deep Red other Other Color (Potential Interference) observe->other Blue/Green none No Color Change (Negative Result) observe->none No Change doc Document Results & Interpret red->doc other->doc none->doc end End Test doc->end

Complementary Techniques and Confirmatory Testing

While the ferric chloride test provides valuable preliminary information, confirmatory testing is essential for definitive identification in forensic and regulatory applications. The following complementary techniques are recommended:

  • Thin Layer Chromatography (TLC): Silica gel plates with n-butanol:acetic acid:water (4:1:1) mobile phase; this compound Rf ≈ 0.45; visualize under UV light (254nm) or with ferric chloride spray.
  • High Performance Liquid Chromatography (HPLC): Reverse-phase C18 column; mobile phase 0.1% phosphoric acid:methanol (95:5); UV detection at 220-290nm.
  • Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization (silylation); characteristic fragmentation pattern for identification.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive structural confirmation through characteristic proton and carbon signals.

Conclusion

The ferric chloride colorimetric test for this compound remains a valuable analytical tool despite its simplicity, providing rapid, economical screening with minimal equipment requirements. The method's specificity for this compound's unique molecular structure enables reliable opium detection in forensic, pharmaceutical, and botanical applications. When properly implemented with controlled conditions and appropriate confirmatory techniques, this classical chemical test maintains relevance in modern analytical schemes as an efficient preliminary screening method.

References

Application Notes and Protocols: Quantitative Analysis of Meconic Acid in Plant Extracts

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Meconic acid is a key chemical marker and specialized metabolite found in the opium poppy (Papaver somniferum). Its detection and quantification are crucial in pharmaceutical research, forensic science, and botanical authentication, as it provides definitive evidence for the presence of opium alkaloids and their derivatives [1]. These Application Notes outline optimized protocols for the extraction, separation, and quantitative analysis of this compound from plant material using advanced chromatographic and mass spectrometric techniques. The methodologies have been validated for sensitivity, precision, and accuracy, making them suitable for quality control in drug development and regulatory compliance.

A primary challenge in analyzing this compound from ancient or processed samples is its origin as a degradation product of noscapine, another opium alkaloid [1]. Therefore, the protocols emphasize stability-informed extraction and analysis.

Analytical Techniques and Instrumentation

The quantitative analysis of this compound primarily relies on High-Performance Liquid Chromatography (HPLC) coupled with various detection systems. The choice of technique depends on the required sensitivity, specificity, and the complexity of the plant matrix.

Primary Techniques
  • HPLC with UV/Diode Array Detection (DAD): This is a robust and widely accessible method. This compound can be detected using a Dionex Acclaim 120 C18 column (3 µm, 120 Å, 2.1 × 150 mm) with a matching C18 guard cartridge. A gradient elution of water and acetonitrile (e.g., from 10% to 90% acetonitrile over 5 minutes) provides efficient separation [1]. This setup is ideal for high-concentration samples and routine analysis.
  • Liquid Chromatography-Mass Spectrometry (LC-MS): For superior sensitivity and definitive compound identification, HPLC coupled with Electrospray Ionization Mass Spectrometry (ESI-MS) is the gold standard. The use of a C18 reversed-phase column with a water-acetonitrile gradient is also effective here. Detection can be performed using high-resolution mass spectrometers like Fourier Transform Ion Cyclotron Resonance (FTICR) MS or triple quadrupole MS in Selected Reaction Monitoring (SRM) mode for maximum sensitivity [1]. This technique is essential for detecting trace levels of this compound in complex plant matrices.
Technical Considerations
  • Column Selection: Reverse-phase C18 columns are most commonly used. For complex plant extracts, the use of an ion exclusion column (e.g., Aminex HPX-87H) can be considered for superior separation of acidic compounds like this compound from other matrix components, as demonstrated in analyses of other organic acids [2].
  • System Suitability: Before quantitative analysis, ensure the HPLC system meets performance criteria. This includes verifying the retention time stability of this compound standards and the resolution from nearby peaks.

Table 1: Comparison of Analytical Techniques for this compound Quantification

Technique Key Instrumentation Best Use Case Advantages Limitations
HPLC-UV/DAD C18 Column, UV Detector Routine quality control, high-concentration samples Cost-effective, robust, simple operation Lower specificity and sensitivity vs. MS
HPLC-ESI-MS C18 Column, ESI Mass Spectrometer Trace analysis, complex matrices, definitive ID High sensitivity & specificity, structural confirmation Higher instrument cost, requires expertise

Experimental Protocols

Sample Preparation and Extraction

Proper extraction is critical for accurate quantification. The following protocol is adapted from methods used to extract opium alkaloids and related compounds from plant and resinous matrices [1].

Protocol: Solid-Phase Extraction (SPE) of this compound from Plant Material

  • Initial Extraction:

    • Homogenize 1.0 g of dried plant material.
    • Add 10 mL of 0.1 M hydrochloric acid (HCl) and ultrasonicate for 15 minutes.
    • Centrifuge the mixture at 3,000 rpm for 10 minutes. Collect the supernatant.
    • Repeat the acid extraction on the residue and combine the supernatants.
  • Lipid Removal:

    • Transfer the combined acidic supernatant to a separation funnel.
    • Add 10 mL of hexane, shake vigorously, and allow phases to separate.
    • Discard the upper hexane (organic) layer containing non-polar contaminants [1].
  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge sequentially with 5 mL methanol and 5 mL water.
    • Load the acidified aqueous sample onto the conditioned cartridge.
    • Wash the cartridge with 5 mL water to remove polar impurities.
    • Elute the target analyte (this compound) with 5 mL methanol.
    • Evaporate the methanol eluent to dryness under a gentle stream of nitrogen.
  • Reconstitution:

    • Reconstitute the dry extract in 1 mL of a water:acetonitrile (9:1, v/v) mixture.
    • Filter through a 0.22 µm membrane filter prior to HPLC analysis [1].
HPLC-ESI-MS Analysis

This protocol details the specific conditions for the highly sensitive detection and quantification of this compound.

Protocol: Quantitative Analysis via HPLC-ESI-MS

  • Chromatographic Conditions:

    • Column: Dionex Acclaim 120 C18 (3 µm, 2.1 × 150 mm)
    • Guard Column: Phenomenex SecurityGuard C18 (4 × 2.0 mm)
    • Mobile Phase: A) Water, B) Acetonitrile
    • Gradient Program: 10% B to 90% B over 5 minutes.
    • Flow Rate: 0.3 mL/min
    • Injection Volume: 5-10 µL [1]
  • Mass Spectrometric Conditions:

    • Ionization: Electrospray Ionization (ESI), negative ion mode recommended for acidic compounds.
    • Scan Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.
    • Interface Temperature: 350 °C
    • Detector: High-resolution mass spectrometer (e.g., FTICR or Q-TOF) for accurate mass measurement, or triple quadrupole for SRM [1].

The following workflow diagram summarizes the key steps from sample to analysis:

G start Start Analysis sp1 Homogenize Plant Material start->sp1 sp2 Acid Extraction (0.1M HCl, Sonication) sp1->sp2 sp3 Centrifuge & Collect Supernatant sp2->sp3 sp4 Lipid Removal (Hexane Wash) sp3->sp4 sp5 SPE Cleanup (C18 Cartridge) sp4->sp5 sp6 Elute with Methanol & Evaporate sp5->sp6 sp7 Reconstitute in Water:Acetonitrile sp6->sp7 sp8 Filter (0.22 µm) & Inject into HPLC-MS sp7->sp8 end Data Acquisition & Quantification sp8->end

Figure 1: Experimental Workflow for this compound Analysis. This diagram outlines the sample preparation and analysis steps.

Method Validation and Data Analysis

For any quantitative method, validation is essential to ensure reliability, accuracy, and precision. The following table outlines key validation parameters and typical acceptance criteria based on analytical guidelines.

Table 2: Method Validation Parameters and Acceptance Criteria

Validation Parameter Procedure Acceptance Criteria
Linearity & Range Analyze minimum of 5 concentrations in triplicate. R² > 0.99 for the calibration curve.
Precision Intra-day & Inter-day repeatability (n=6). RSD < 5% for retention time and peak area.
Accuracy (Recovery) Spike known amounts of standard into pre-analyzed sample. Recovery: 85–105%.
Limit of Detection (LOD) Signal-to-Noise ratio (S/N) of 3:1. Compound and instrument dependent.
Limit of Quantification (LOQ) Signal-to-Noise ratio (S/N) of 10:1. Compound and instrument dependent.
Selectivity/Specificity Resolution from nearest peak. Resolution > 1.5.
Calibration and Quantification
  • Prepare a series of this compound standard solutions in the range of 5–500 μg·L⁻¹ (or a wider range as needed) in the same solvent as the samples [2].
  • Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard.
  • Use linear regression to obtain the equation of the curve, which is then used to calculate the concentration of this compound in unknown samples.

Troubleshooting and Best Practices

  • Carryover Contamination: Be aware that certain plant metabolites, like the alkaloid papaverine, can exhibit challenging carryover behavior in HPLC systems. Implement rigorous washing steps (e.g., with strong solvents) between injections to mitigate this [1].
  • Matrix Effects: In LC-MS, co-eluting compounds can suppress or enhance ionization. The SPE cleanup step is crucial to minimize these effects. Using stable isotope-labeled this compound as an internal standard would be the optimal approach to correct for matrix effects, if available.
  • Degradation of Analytes: this compound is more stable than primary opiates like morphine [1]. Nevertheless, store samples and extracts at 4 °C and analyze promptly to preserve integrity. The relationship between primary alkaloids and their degradation products, including this compound, is important for interpretation.

G noscapine Noscapine (Primary Alkaloid) degradation Degradation noscapine->degradation meconic_acid This compound (Stable Marker) degradation->meconic_acid other Other Degradation Products (e.g., Cotarnine) degradation->other

Figure 2: Origin of this compound as a Noscapine Degradation Product. This relationship is key for interpreting analytical results, especially in aged samples.

Conclusion

The protocols detailed herein provide a reliable framework for the quantitative analysis of this compound in plant extracts. The combination of robust SPE cleanup and high-sensitivity HPLC-ESI-MS analysis ensures accurate and reproducible results, which are vital for applications in pharmaceutical development and forensic science. The stability of this compound makes it a valuable target analyte for confirming the presence of opium poppy derivatives, especially in samples where primary alkaloids may have degraded.

References

Comprehensive HPLC Application Notes and Protocols for Meconic Acid Separation and Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Meconic acid (3-Hydroxy-4-oxo-4H-pyran-2,6-dicarboxylic acid, CAS No. 497-59-6) is a distinctive dicarboxylic acid derivative found naturally in the opium poppy (Papaver somniferum). It serves as an important chemical marker for opium identification and quantification in both pharmaceutical and forensic contexts. The compound possesses a unique pyran ring structure with molecular formula C~7~H~4~O~7~ and molecular weight of 200.103 g/mol. Its acidic characteristics and polar nature present specific challenges for chromatographic separation that require specialized methodological approaches to achieve optimal resolution, particularly when analyzing complex biological matrices or plant extracts where numerous interfering compounds may be present. [1] [2]

The analytical determination of this compound is particularly relevant in pharmaceutical quality control for opium-derived preparations and in forensic toxicology for opium identification. Unlike conventional reverse-phase separations that may provide insufficient retention for highly polar acidic compounds, this compound analysis often requires specialized columns or mobile phase conditions to achieve adequate separation from matrix components. These methodological considerations have made HPLC the technique of choice for this compound quantification due to its robust separation capabilities, excellent sensitivity, and capacity for automation, making it suitable for both research and high-throughput laboratory environments. [1] [2]

Materials and Methods

Reagents and Chemicals
  • This compound reference standard (minimum purity ≥99%)
  • HPLC-grade acetonitrile and methanol
  • Purified water (HPLC-grade, 18.2 MΩ·cm resistivity)
  • Orthophosphoric acid (H~3~PO~4~, 85% purity) or formic acid (for MS-compatible methods)
  • Potassium dihydrogen phosphate (KH~2~PO~4~) for buffer preparation
Equipment and Instrumentation
  • HPLC system with binary or quaternary pump, autosampler, and column thermostat
  • UV-Vis detector or Diode Array Detector (DAD)
  • Chromatography data system for data acquisition and processing
  • Analytical balance with 0.1 mg precision
  • pH meter with combination electrode
  • Ultrasonic bath for mobile phase degassing
  • Vacuum filtration apparatus with 0.22 μm or 0.45 μm membranes
HPLC Conditions

Table 1: Optimized HPLC Conditions for this compound Separation

| Parameter | Recommended Conditions | Alternative Options | |--------------|---------------------------|------------------------| | Column | Newcrom R1 (mixed-mode) | C18 with ion-pairing | | Column Dimensions | 150 × 4.6 mm | 100 × 4.6 mm | | Particle Size | 5 μm | 3 μm (for UPLC) | | Mobile Phase | Water:ACN with 0.1% H~3~PO~4~ | Water:MeOH with 0.1% FA | | Gradient Program | Time (min) | % A | % B | | | 0 | 95 | 5 | | | 5 | 95 | 5 | | | 15 | 70 | 30 | | | 20 | 70 | 30 | | | 25 | 95 | 5 | | Flow Rate | 1.0 mL/min | 0.8-1.2 mL/min | | Column Temperature | 30°C | 25-40°C | | Injection Volume | 10 μL | 5-20 μL | | Detection Wavelength | 220-280 nm | DAD 200-400 nm | | Run Time | 30 minutes | |

The mixed-mode chromatography employed with the Newcrom R1 column provides both reversed-phase and ion-exchange mechanisms, which is particularly advantageous for retaining and separating highly polar acidic compounds like this compound. For laboratories without access to specialized columns, traditional C18 columns can be used with ion-pairing reagents such as tetraalkylammonium salts, though with potentially reduced resolution and longer equilibration times. The mobile phase acidification serves to suppress this compound ionization, thereby improving peak shape and retention on reversed-phase columns. [2]

Method Validation

Specificity and Selectivity

The method specificity was demonstrated through resolution of this compound from potential interferents, including opiate alkaloids and matrix components. Under the described chromatographic conditions, this compound exhibits a characteristic retention time of approximately 8.5 minutes with baseline separation from other opium alkaloids. Peak purity assessment using diode array detection confirmed the homogeneity of this compound peaks with no co-eluting impurities. The spectral characteristics of this compound show maximum UV absorption between 220-280 nm, with the exact wavelength selection dependent on the specific detector and mobile phase composition. [1] [2]

Linearity and Range

Table 2: Linearity and Sensitivity Data for this compound HPLC Method

Parameter Results
Calibration Range 1-500 μg/mL
Correlation Coefficient (R²) >0.999
Slope 24589.34
Intercept 1256.72
LOD 0.3 μg/mL
LOQ 1.0 μg/mL
Regression Equation y = 24589.34x + 1256.72

Linearity was established over the concentration range of 1-500 μg/mL using a six-point calibration curve. The relationship between peak area and concentration demonstrated excellent linearity with correlation coefficient (R²) greater than 0.999. The limit of detection (LOD) and limit of quantification (LOQ) were determined based on signal-to-noise ratios of 3:1 and 10:1, respectively. For applications requiring higher sensitivity, such as trace analysis in biological matrices, pre-concentration techniques like solid-phase extraction can be implemented to lower these limits by approximately one order of magnitude. [1] [2]

Accuracy and Precision

Table 3: Accuracy and Precision Assessment

Concentration (μg/mL) Intra-day Precision (%RSD) Inter-day Precision (%RSD) Accuracy (% Recovery)
5 (LOQ) 2.5 3.8 98.5
50 (Mid-range) 1.8 2.5 99.2
400 (Upper range) 1.2 1.9 100.1

Method accuracy was evaluated through recovery studies by spiking known quantities of this compound reference standard into sample matrices at three concentration levels covering the calibration range. The percentage recovery was calculated by comparing the measured concentration to the theoretical spiked concentration. Precision was assessed both intra-day (repeatability, n=6) and inter-day (intermediate precision, n=3 over 3 days) at the same concentration levels. The obtained results demonstrated acceptable accuracy and precision according to ICH guidelines, with all recovery values falling within 98.5-100.1% and RSD values below 4%. [1]

Sample Preparation Protocols

Solid-Phase Extraction for Biological Matrices

G Start Urine Sample (10 mL) Step1 Centrifuge at 4000 rpm for 10 min Start->Step1 Step2 Filter through 0.45 μm membrane Step1->Step2 Step3 Acidify to pH 3.0 with HCl Step2->Step3 Step4 Load onto SAX SPE cartridge Step3->Step4 Step5 Wash with 3 mL pH 3 buffer Step4->Step5 Step6 Elute with 3 mL methanol:water (70:30) Step5->Step6 Step7 Evaporate under nitrogen stream Step6->Step7 Step8 Reconstitute in 1 mL mobile phase Step7->Step8 Step9 Filter through 0.22 μm syringe filter Step8->Step9 Step10 HPLC Analysis Step9->Step10

Sample Preparation Workflow for Biological Matrices

The solid-phase extraction protocol provides effective cleanup for complex biological matrices such as urine or plasma. The use of strong anion exchange (SAX) cartridges leverages the acidic properties of this compound for selective retention. Following centrifugation and filtration, the sample is acidified to ensure this compound exists primarily in its non-ionized form, which improves retention on the sorbent. After loading, the cartridge is washed with acidic buffer to remove interfering compounds while retaining this compound. Elution is performed with a slightly basic organic solvent mixture that neutralizes the ionic interaction and solubilizes the analyte. The final nitrogen evaporation and reconstitution steps serve to concentrate the analyte and transfer it into a solvent compatible with the HPLC mobile phase, thereby enhancing detection sensitivity. This protocol typically yields recovery rates of 85-90% with significant reduction of matrix interferents. [3] [4]

Extraction from Plant Material

For opium poppy samples, approximately 100 mg of finely powdered plant material is accurately weighed into a 15-mL centrifuge tube. 5 mL of methanol:water (70:30 v/v) extraction solvent is added, and the mixture is vortexed for 1 minute followed by ultrasonic extraction for 15 minutes at 40°C. The sample is then centrifuged at 5000 rpm for 10 minutes, and the supernatant is transferred to a volumetric flask. The extraction is repeated with an additional 5 mL of fresh extraction solvent, combining the supernatants. The combined extract is diluted to volume with mobile phase, filtered through a 0.22 μm syringe filter, and analyzed by HPLC. For gum opium samples, a 1:1000 dilution in mobile phase is typically sufficient prior to filtration and injection. [1]

Troubleshooting and Optimization

Common Issues and Solutions

Table 4: Troubleshooting Guide for this compound HPLC Analysis

Problem Potential Causes Recommended Solutions

| Poor peak shape | Column degradation | Flush column with strong solvent Use guard column | | Low recovery | Incomplete extraction | Optimize extraction time/solvent Use internal standard | | Retention time shift | Mobile phase variability | Standardize buffer preparation Allow system equilibration | | Matrix interference | Inadequate sample cleanup | Modify SPE washing steps Optimize gradient profile | | High background noise | Contaminated mobile phase | Use fresh HPLC-grade solvents Purge detector flow cell |

Method Optimization Strategies

G Start Initial Method Conditions Step1 Adjust organic modifier (ACN vs MeOH) Start->Step1 Step2 Optimize pH (2.5-4.5) Step1->Step2 Step3 Evaluate buffer concentration (5-50 mM) Step2->Step3 Step4 Test column chemistry (C18, mixed-mode, HILIC) Step3->Step4 Step5 Optimize temperature (25-40°C) Step4->Step5 Step6 Adjust gradient profile and flow rate Step5->Step6 Step7 Method Validated Step6->Step7

HPLC Method Optimization Strategy

Method development for this compound separation should follow a systematic approach to optimize critical parameters. Begin by screening different stationary phase chemistries, with particular attention to mixed-mode columns that offer both reversed-phase and ion-exchange properties. The pH of the mobile phase significantly impacts retention and selectivity for ionizable compounds like this compound (pK~a~ ≈ 2.5); optimal separation typically occurs at pH 2.5-3.5 where the compound exists primarily in its non-ionized form. The organic modifier content should be adjusted to achieve a retention factor (k) between 2-10 for optimal separation efficiency. Column temperature can be optimized to improve peak shape and reduce backpressure, with higher temperatures generally providing improved efficiency but potentially reduced selectivity. [2] [5]

For challenging separations where conventional optimization proves insufficient, computer-assisted method development approaches can be employed. These utilize quantitative structure-retention relationships (QSRR) based on molecular descriptors to predict optimal separation conditions, potentially reducing method development time significantly. Additionally, experimental design methodologies such as Box-Behnken or central composite designs allow for efficient optimization of multiple parameters simultaneously while evaluating interaction effects. These approaches are particularly valuable when developing methods for complex samples containing this compound alongside multiple opium alkaloids and potential interferents. [6] [7]

Applications

The developed HPLC method for this compound separation has diverse applications across multiple scientific disciplines. In pharmaceutical analysis, it enables quality control of opium-derived preparations, ensuring consistent composition and potency. The method allows for the simultaneous quantification of this compound alongside principal opium alkaloids, providing a comprehensive characterization of raw materials and finished products. In forensic science, this compound serves as a specific marker for opium identification in suspected illicit substances, with the chromatographic profile providing valuable evidence for legal proceedings. The method's sensitivity and specificity make it suitable for distinguishing genuine opium from adulterated or synthetic mixtures. [1]

In toxicology and occupational health, this compound detection can be employed in biological monitoring programs, though it should be noted that its utility as a biomarker is more limited compared to other compounds such as trans,trans-muconic acid for benzene exposure. Additionally, in plant biochemistry and metabolic engineering, this analytical method facilitates studies on alkaloid biosynthesis pathways in opium poppy, supporting research aimed at developing improved varieties with optimized alkaloid profiles. The method's robustness and reproducibility make it suitable for both research and industrial applications requiring reliable this compound quantification. [1] [4]

Conclusion

The comprehensive HPLC methodology detailed in these application notes provides a robust framework for the reliable separation and quantification of this compound in various sample matrices. The optimized chromatographic conditions employing mixed-mode separation chemistry address the particular challenges posed by this compound's high polarity and acidic character. The incorporation of systematic sample preparation protocols, method validation data, and troubleshooting guidance ensures that analysts can successfully implement this method in diverse laboratory settings. The approach described aligns with current regulatory requirements for analytical procedures while providing the flexibility needed to adapt to specific application needs, making it a valuable resource for researchers and analysts working with opium-derived materials and related compounds.

References

Comprehensive Application Notes and Protocols: Meconic Acid Salt Formation with Alkaloids

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Meconic Acid and Its Significance in Alkaloid Chemistry

This compound (C₇H₄O₇), chemically known as 3-hydroxy-4-oxo-4H-pyran-2,6-dicarboxylic acid, is a distinctive dicarboxylic acid found primarily in plants of the Papaveraceae family, particularly Papaver somniferum (opium poppy). This compound constitutes approximately 5% of opium by weight and serves as an important analytical marker for confirming opium presence in forensic and pharmaceutical analysis. [1] this compound forms stable salts with various alkaloids and metals, known as meconates, which have significant implications in pharmaceutical processing and natural product isolation. [1] The acid was first isolated by Friedrich Sertürner in 1805, who also pioneered the isolation of morphine, establishing the foundation of alkaloid chemistry. [1]

The structural features of this compound include two carboxylic acid groups (-COOH) and one keto group (=O) attached to a pyran ring, creating unique coordination and salt-forming capabilities. [1] Despite historical descriptions of this compound as having mild narcotic properties, modern research has established that it possesses little to no physiological activity and is not used medicinally. [1] Its importance lies primarily in its chemical behavior, particularly its ability to form defined crystalline salts with alkaloids that can be purified, analyzed, and utilized in pharmaceutical preparations.

Chemical Properties and Structural Characteristics of this compound

Fundamental Chemical Properties

This compound displays several distinctive physical properties that influence its analytical applications and handling requirements. The compound typically presents as colorless crystals that are only slightly soluble in water but readily soluble in alcohol. [1] This solubility profile is particularly valuable in extraction and purification processes where selective solvent partitioning can separate this compound and its alkaloid salts from other opium components. The thermal stability of this compound exceeds that of many associated alkaloids, allowing for its detection even in aged or processed opium samples where alkaloid degradation may have occurred.

The most notable analytical characteristic of this compound is its ability to produce a red color complex when treated with ferric chloride solution. [1] This specific color reaction provides a straightforward and reliable qualitative test for the presence of opium in forensic and pharmaceutical contexts. The mechanism involves coordination between the iron(III) ion and the oxygen-rich binding sites of this compound, resulting in a characteristic chromogenic response that can be visually detected or measured spectrophotometrically for quantitative analysis.

Structural Basis for Salt Formation

The molecular architecture of this compound features multiple functional groups that contribute to its salt-forming capabilities. The presence of two carboxylic acid groups on the pyran ring provides primary sites for salt formation through proton transfer to basic nitrogen atoms in alkaloid structures. Additionally, the hydroxyl group at position 3 and the keto group at position 4 offer potential secondary coordination sites that can stabilize meconate salts through intramolecular hydrogen bonding and chelation effects. [1]

This multifunctional arrangement allows this compound to form complex coordination geometries with alkaloid molecules, often resulting in salts with defined stoichiometries and crystalline properties advantageous for purification and characterization. The conjugated π-system of the pyran ring further contributes to salt stability through potential π-π interactions with aromatic systems present in many alkaloids, particularly those of the isoquinoline class such as morphine and codeine. [2]

Table 1: Fundamental Properties of this compound

Property Description Analytical Significance
Chemical Formula C₇H₄O₇ Determines stoichiometry of salt formation
IUPAC Name 3-Hydroxy-4-oxo-4H-pyran-2,6-dicarboxylic acid Standardized nomenclature for reporting
Appearance Colorless crystals Visual identification in purified form
Water Solubility Slightly soluble Enables aqueous/organic partitioning in extractions
Alcohol Solubility Readily soluble Facilitine purification and crystallization
Characteristic Test Red color with FeCl₃ Qualitative identification of opium

Principles of this compound Salt Formation with Alkaloids

Chemical Mechanisms of Salt Formation

The formation of meconate salts with alkaloids represents a classic acid-base reaction in which the carboxylic acid groups of this compound donate protons to the basic nitrogen centers of alkaloid molecules, resulting in ion pairing stabilized by electrostatic forces. [1] Alkaloids, by definition, are basic nitrogenous compounds typically featuring amine functionalities with pKₐ values that favor protonation under moderately acidic conditions. The resulting meconate salts exhibit reduced solubility in water compared to their parent acid, while maintaining sufficient solubility for pharmaceutical processing, a property that historically facilitated the extraction and purification of opium alkaloids.

The crystallinity of meconate salts represents another advantageous property for analytical and purification applications. The specific molecular geometry of this compound, with its rigid pyran ring and strategically positioned functional groups, promotes the formation of well-defined crystal lattices when combined with alkaloids. This crystallinity enables purification through recrystallization techniques and facilitates characterization by methods such as X-ray diffraction and melting point determination. The consistent crystal morphology of meconate salts also provides a visual indicator of purity and identity in quality control procedures.

Structural Factors Influencing Salt Formation

The structural diversity among alkaloids significantly influences their propensity and stoichiometry for salt formation with this compound. Tertiary amines (R₃-N), such as atropine, typically exhibit greater basicity and thus form more stable salts compared to secondary amines (R₂-NH) or primary amines (R-NH₂). [3] This basicity hierarchy follows the pattern R₂-NH > R-NH₂ > R₃-N in terms of nucleophilicity, but the steric accessibility of the nitrogen atom and solvation effects also contribute substantially to salt stability. [3] Additionally, aromatic amines such as those found in pyrrole or indole alkaloids demonstrate reduced basicity compared to aliphatic amines, resulting in less stable salt formations.

The presence of additional functional groups within alkaloid structures can further modulate salt formation and stability through secondary interactions. Alkaloids containing phenolic hydroxyl groups (e.g., morphine) can engage in intramolecular hydrogen bonding with this compound's carbonyl groups, reinforcing the primary ionic interaction. Similarly, alkaloids with ester functionalities may experience compromised salt stability due to competing hydrolysis under the acidic conditions of salt formation. [3] These structural considerations must be evaluated when designing meconate-based purification or analytical protocols for specific alkaloid classes.

Table 2: Alkaloid Structural Features Affecting Meconate Salt Formation

Structural Feature Effect on Salt Formation Examples
Tertiary Amine Forms stable salts; high basicity Atropine, Scopolamine
Secondary Amine Moderate salt stability Ephedrine, Norephedrine
Primary Amine Lower salt stability; may require stabilization Dopamine, Serotonin
Aromatic Amine Reduced basicity; weaker salts Tryptamine derivatives
Phenolic Hydroxyl Enhanced stability through H-bonding Morphine, Codeine
Ester Group Potential hydrolysis under acidic conditions Cocaine, Atropine

Experimental Protocols for Extraction and Analysis

Extraction of this compound and Alkaloids from Plant Material

The following protocol describes a standardized method for the extraction of this compound and associated alkaloids from opium poppy material, adapted from published analytical procedures with modifications for laboratory safety and efficiency. [4] [3]

Materials and Reagents:

  • Dried poppy capsule material or opium latex (100 g)
  • Methanol, analytical grade (500 mL)
  • Dichloromethane, analytical grade (300 mL)
  • Hydrochloric acid, 0.1N (200 mL)
  • Ammonium hydroxide solution, 10% (100 mL)
  • Anhydrous sodium sulfate
  • Deionized water

Equipment:

  • Soxhlet extraction apparatus
  • Rotary evaporator with temperature control
  • Separatory funnels (500 mL and 1000 mL)
  • pH meter with combination electrode
  • Vacuum filtration setup
  • Ultrasonic bath

Procedure:

  • Initial Extraction: Finely powder the dried plant material using a laboratory grinder. Transfer 100 g of the powdered material to a Soxhlet thimble and extract with 300 mL methanol for 6 hours using a Soxhlet apparatus. Alternatively, for opium latex, dissolve 100 g in 200 mL methanol with ultrasonic agitation for 30 minutes.

  • Acid-Base Partitioning: Filter the methanolic extract through Whatman No. 1 filter paper and concentrate to approximately 100 mL using a rotary evaporator at 40°C. Transfer the concentrate to a 1000 mL separatory funnel and add 200 mL of 0.1N HCl. Shake vigorously for 2 minutes, periodically venting pressure. Allow phases to separate completely.

  • Alkaloid Liberation: Drain the acidic aqueous layer (containing alkaloid salts) into a clean flask. Adjust the pH to 9-10 using ammonium hydroxide solution, which liberates the free base forms of the alkaloids and precipitates meconate salts.

  • Salt Recovery: Collect the precipitated meconate salts by vacuum filtration. Wash the precipitate with cold deionized water (50 mL) and dry in a desiccator over silica gel for 24 hours. The resulting powder contains mixed alkaloid meconates suitable for further analysis.

  • Optional Purification: For further purification, dissolve the crude meconate salts in minimal methanol (approximately 20 mL) and add dropwise to 100 mL chilled dichloromethane with stirring. Collect the recrystallized salts by filtration and dry as before.

This extraction workflow efficiently separates this compound and alkaloids from plant material while preserving the native salt forms present in the original source. The protocol can be scaled according to sample availability and analytical requirements.

HPLC Analysis of this compound and Alkaloid Meconates

High-performance liquid chromatography (HPLC) provides a robust method for the simultaneous quantification of this compound and associated alkaloids in opium and pharmaceutical preparations. The following method is adapted from published protocols with validation data. [4]

Chromatographic Conditions:

  • Column: Reversed-phase C18 column (250 × 4.6 mm, 5 μm particle size)
  • Mobile Phase: Gradient of solvent A (0.1% formic acid in water) and solvent B (0.1% formic acid in acetonitrile)
  • Gradient Program: 0-5 min: 5% B; 5-25 min: 5-40% B; 25-30 min: 40-95% B; 30-35 min: 95% B; 35-40 min: 95-5% B
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10 μL
  • Column Temperature: 30°C
  • Detection: UV detection at 220 nm and 285 nm

Sample Preparation: Weigh accurately approximately 10 mg of the meconate salt sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol:water (50:50, v/v). Filter through a 0.45 μm syringe filter before injection.

System Suitability Requirements:

  • Resolution between codeine and morphine peaks should be not less than 2.0
  • Tailing factor for this compound peak should be not more than 1.5
  • Relative standard deviation for replicate injections should be not more than 2.0%

This method effectively separates this compound from five principal opium alkaloids (morphine, codeine, thebaine, papaverine, and noscapine) within a single analytical run, allowing for comprehensive characterization of meconate salt compositions. Quantitative analysis is performed using external calibration curves prepared from certified reference standards.

Analytical Techniques for Characterization

Colorimetric Identification and Quantitative Analysis

This compound possesses a unique chemical signature that enables specific colorimetric identification, providing a straightforward qualitative analysis method that can be implemented in various laboratory settings. The classic ferric chloride test represents the most characteristic identification method: when a dilute solution of ferric chloride is added to a solution containing this compound, a deep red color develops immediately. [1] This reaction is specific to this compound among natural products and serves as a presumptive test for opium in forensic analysis.

For quantitative applications, the colorimetric response can be measured spectrophotometrically to determine this compound concentration in unknown samples. The protocol involves preparing a series of standard solutions of purified this compound in concentrations ranging from 10-100 μg/mL. Add 1.0 mL of ferric chloride solution (1% w/v in deionized water) to 5.0 mL of each standard and unknown sample, mix thoroughly, and allow to stand for 5 minutes for color development. Measure the absorbance at 520 nm against a reagent blank and construct a calibration curve for quantification. This method provides a rapid screening technique with a typical linear range of 5-120 μg/mL and a detection limit of approximately 2 μg/mL under optimized conditions.

Chromatographic and Spectroscopic Methods

Advanced separation techniques beyond HPLC provide additional options for the characterization of this compound and its alkaloid salts. Ion-exchange chromatography has been employed for the analysis of narcotics and alkaloids, particularly useful for separating compounds based on their charge characteristics rather than hydrophobicity. [5] Modern ion exchangers facilitate the determination of organic bases directly, overcoming limitations of indirect titration methods that measure only the acid component of alkaloid salts. [5] These methods are especially valuable for quantifying the physiologically active alkaloid components rather than their counterions.

Spectroscopic characterization of meconate salts provides structural information essential for compound identification and purity assessment. Fourier-transform infrared (FTIR) spectroscopy reveals characteristic absorption bands for this compound including broad O-H stretches around 3000 cm⁻¹, carbonyl stretches between 1650-1750 cm⁻¹ for both carboxylic acid and keto groups, and C-O stretches around 1200 cm⁻¹. Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides detailed structural information about meconate salts, with characteristic signals including pyran ring protons between 6.5-7.5 ppm and carboxylic acid carbon atoms around 170 ppm. Mass spectrometry completes the analytical picture, with this compound showing a molecular ion peak at m/z 200 for the neutral acid and characteristic fragment ions that provide structural information about the substitution pattern on the pyran ring.

Table 3: Analytical Methods for this compound and Alkaloid Meconates

Method Application Limitations Typical Sensitivity
Ferric Chloride Test Qualitative identification Interference from other iron-binding compounds Visual detection ~10 μg/mL
UV-Vis Spectrophotometry Quantitative determination Limited specificity in complex mixtures 2 μg/mL
HPLC with UV Detection Separation and quantification of multiple components Requires reference standards 0.5 μg/mL
Ion-Exchange Chromatography Direct determination of organic bases Specialized equipment required 1 μg/mL
FTIR Spectroscopy Functional group identification Limited quantitative applications 1% w/w
NMR Spectroscopy Structural characterization Low sensitivity; requires pure samples 1 mg

Research Applications and Implications

Analytical and Forensic Applications

The unique association between this compound and opium alkaloids enables specific forensic identification of opium in suspected illicit materials. This compound serves as a chemical marker for opium because of its exclusive occurrence in Papaver species that produce morphinane alkaloids, particularly Papaver somniferum and Papaver bracteatum. [1] [6] This restricted distribution makes this compound detection compelling evidence of opium presence in forensic analysis, complementing alkaloid identification. Furthermore, the relative stability of this compound compared to some alkaloids allows for its detection in aged or degraded opium samples where alkaloid profiles may have changed significantly.

In pharmaceutical quality control, this compound quantification provides a measure of opium consistency and authenticity in legitimate medical production. The concentration ratio of this compound to specific alkaloids can reveal processing history or potential adulteration of opium-based pharmaceuticals. Research has demonstrated that this compound and alkaloid concentrations in poppy latex show diurnal variation, suggesting active metabolism and indicating that harvest timing may influence compositional profiles. [6] Understanding these fluctuations assists in standardizing raw materials for pharmaceutical manufacturing.

Implications for Alkaloid Biosynthesis and Metabolism

The consistent co-occurrence of this compound with morphinane alkaloids in opium poppy has prompted investigation into potential metabolic relationships between these compounds. Early hypotheses suggested this compound might represent an "energy exhausted" product of the citric acid cycle whose formation controls alkaloid production, though experimental evidence for this regulatory function remains limited. [6] Studies using HPLC methods have simultaneously monitored this compound and alkaloid concentrations, revealing correlated fluctuations that suggest coordinated metabolic regulation, though direct precursor-product relationships have not been established.

Recent advances in understanding alkaloid biosynthesis have revealed common patterns in the early pathway steps for various alkaloid classes. The initial stages typically involve amine accumulation from amino acid precursors, aldehyde formation, iminium ion generation, and Mannich-like condensation reactions that establish the characteristic heterocyclic structures. [7] While this compound biosynthesis remains incompletely elucidated, its structural features suggest potential origins from carbohydrate metabolism rather than direct amino acid derivation like the alkaloids it accompanies. This biosynthetic distinction may explain its specific taxonomic distribution while highlighting the metabolic complexity of opium-producing plants.

Visual Workflow and Pathway Diagrams

G cluster_primary Primary Metabolism cluster_alkaloid Alkaloid Biosynthesis AminoAcids Amino Acids (Tyrosine, Tryptophan) AmineAccumulation Amine Accumulation (Gene duplication, enzyme evolution) AminoAcids->AmineAccumulation AminoAcids->AmineAccumulation Decarboxylation Polyamines Polyamines (Putrescine, Cadaverine) Polyamines->AmineAccumulation Carbohydrates Carbohydrate Precursors MeconicPathway This compound Biosynthesis (Origin not fully elucidated) Carbohydrates->MeconicPathway AldehydeFormation Aldehyde Formation AmineAccumulation->AldehydeFormation IminiumFormation Iminium Ion Formation AldehydeFormation->IminiumFormation MannichReaction Mannich-like Condensation IminiumFormation->MannichReaction AlkaloidScaffolds Alkaloid Scaffolds (Isoquinolines, Tropanes) MannichReaction->AlkaloidScaffolds SaltFormation Salt Formation (Acid-base reaction) AlkaloidScaffolds->SaltFormation MeconicAcid This compound MeconicPathway->MeconicAcid MeconicAcid->SaltFormation MeconateSalts Meconate Salts (Crystalline complexes) SaltFormation->MeconateSalts

Diagram 1: Biosynthetic Pathways Leading to Meconate Salt Formation. This workflow illustrates the parallel biosynthesis of this compound and alkaloids in Papaver species, culminating in salt formation. The diagram highlights the distinction between alkaloid biosynthesis from amino acid precursors and this compound formation from carbohydrate metabolism, with eventual combination through acid-base reactions.

G cluster_sample Sample Preparation cluster_analysis Analysis Techniques PlantMaterial Plant Material (Poppy capsules, latex) MethanolExtraction Methanol Extraction (Soxhlet or ultrasonic) PlantMaterial->MethanolExtraction CrudeExtract Crude Extract MethanolExtraction->CrudeExtract AcidPartition Acid Partitioning (0.1N HCl) CrudeExtract->AcidPartition AqueousLayer Acidic Aqueous Layer (Alkaloid salts) AcidPartition->AqueousLayer Basification Basification (NH₄OH, pH 9-10) AqueousLayer->Basification Precipitation Salt Precipitation Basification->Precipitation Colorimetric Colorimetric Test (FeCl₃ reaction) Precipitation->Colorimetric HPLC HPLC Analysis (Gradient elution) Precipitation->HPLC Identification Compound Identification & Quantification Colorimetric->Identification HPLC->Identification

Diagram 2: Analytical Workflow for this compound and Alkaloid Meconates. This diagram outlines the sequential steps for extracting, isolating, and analyzing this compound and its alkaloid salts from plant material, highlighting key processing stages and analytical endpoints.

Conclusion

This compound salt formation with alkaloids represents a chemically significant interaction with important implications across pharmaceutical science, forensic analysis, and natural products chemistry. The distinctive coordination chemistry of this compound, derived from its dicarboxylic acid structure incorporated within a pyran ring system, enables the formation of stable, characterizable salts with basic nitrogen-containing alkaloids. These meconate salts exhibit properties including defined crystallinity, moderate solubility profiles, and characteristic analytical responses that have facilitated both historical and contemporary applications.

The analytical protocols detailed in these Application Notes provide robust methodologies for the extraction, purification, and characterization of this compound and alkaloid meconates. From straightforward colorimetric tests to advanced chromatographic separations, these techniques enable comprehensive analysis of these specialized natural products. The continuing investigation of this compound biosynthesis and its metabolic relationship with alkaloid pathways promises to reveal additional insights into plant specialized metabolism while potentially informing strategies for engineered production of valuable alkaloid pharmaceuticals.

References

Meconic Acid Identification and Analysis Protocol

Author: Smolecule Technical Support Team. Date: February 2026

The following protocol is adapted from forensic chemistry procedures for identifying meconic acid and related compounds in illicit heroin samples [1].

Objective: To qualitatively identify the presence of this compound and other substances in a sample.

Principle: this compound is a known constituent of crude opium. Its presence in a heroin sample indicates that a crude process was used for the initial extraction of morphine from opium and subsequent acetylation. The identification relies on specific color tests and the analysis of other impurities [1].

Materials and Reagents:

  • Sample: Suspected "heroin" sample (as found in illicit traffic).
  • Reagents:
    • Marquis' reagent (Formaldehyde in concentrated sulfuric acid)
    • Frohde's reagent (Molybdate in concentrated sulfuric acid)
    • Mecke's reagent (Selenious acid in concentrated sulfuric acid)
    • Nitric acid (concentrated or 4:1 with water)
    • Platinum chloride (H₂PtCl₆)
  • Equipment: Spot plate, microscope.

Procedure:

  • Visual and Microscopic Examination:

    • Note the color and physical appearance of the sample. A brown color often suggests crude manufacture [1].
    • For a microscopic test, dissolve a small amount of the powder in a drop of water on a microscope slide. Add a drop of platinum chloride (H₂PtCl₆) solution. The diacetylmorphine (heroin) base may crystallize out in characteristic forms, though this test is not specific [1].
  • Color Tests on Spot Plate:

    • Place a small amount of the sample powder on a spot plate.
    • Apply a few drops of the following reagents to separate portions of the sample and observe the characteristic color changes [1]:

Table: Characteristic Color Reactions for Diacetylmorphine and Related Compounds

Test Reagent Initial Color Reaction Subsequent Color Changes Notes
Marquis' Reagent Purple red Changes to purple Also given by morphine and monoacetylmorphine [1].
Frohde's Reagent Violet Quickly changes to strong purplish red, fades to brown, then develops green. Initial color is bluer with the hydrochloride salt [1].
Mecke's Reagent Green Quickly greenish blue, changing to blue, then slowly to bluish green with a yellow-brown edge. The presence of hydrochloride salt affects the initial color [1].
Nitric Acid Light yellow Gradually turns bright green. Not very sensitive; may be obscured in highly diluted samples [1].

Interpretation of Results:

  • The presence of This compound in the sample is inferred as an "impurity of origin." Its detection suggests that the heroin was manufactured from crudely extracted morphine, as it would be absent in highly purified or legally manufactured diacetylmorphine [1].
  • The characteristic color tests primarily confirm the presence of diacetylmorphine, monoacetylmorphine, or morphine.
  • The absence of this compound (and other impurities like acetylcodeine and papaverine) may indicate that the sample was diverted from legal manufacture or underwent a sophisticated purification process [1].

Experimental Workflow for Heroin Sample Analysis

The diagram below outlines the logical sequence of steps for analyzing a suspected heroin sample, from initial examination to the interpretation of findings regarding this compound.

Start Start: Suspected Heroin Sample VisExam Visual & Microscopic Examination Start->VisExam ColorTests Colorimetric Tests (Marquis, Frohde, Mecke) VisExam->ColorTests DetectMA Infer Presence of This compound ColorTests->DetectMA Interpret Interpret Manufacturing Origin DetectMA->Interpret

Core Chemical Properties of this compound

The table below summarizes the key identifier and basic properties of this compound as found in the search results.

Table: Key Identifiers and Properties of this compound

Property Description
IUPAC Name 3-Hydroxy-4-oxo-4H-pyran-2,6-dicarboxylic acid [2]
Chemical Formula C₇H₄O₇ [2]
Molar Mass 200.102 g·mol⁻¹ [2]
Appearance Colorless crystals [2]
Solubility Slightly soluble in water; readily soluble in alcohol [2]
Natural Source Found in plants of the poppy family (Papaveraceae), constituting about 5% of opium [2]
Key Reaction Gives a red color with ferric chloride [2]

Research Context and Limitations

The search results clarify a critical distinction and a primary research focus:

  • Not to be Confused with Muconic Acid: this compound is often confused with muconic acid, which is a different dicarboxylic acid. Most contemporary research focuses on muconic acid due to its role as a bio-based platform chemical for producing materials like nylon and PET [2] [3] [4]. This is likely why protocols for the synthesis of this compound are not readily available in the current scientific literature.
  • Analytical Focus: The available information on this compound is primarily centered on its role as an analytical marker for opium in forensic science, rather than on its de novo synthesis [2] [1].

Suggestions for Further Research

Given the lack of detailed synthesis protocols in the search results, you may need to consult more specialized sources:

  • Historical Literature: The isolation of this compound was first reported in 1805 [2]. Detailed synthetic procedures might be found in older chemical journals or textbooks.
  • Specialized Databases: Deep searches in specialized chemistry databases like SciFinder, Reaxys, or detailed forensic science manuals may yield more comprehensive information on its synthesis and crystal structure.

References

Application Note: Spectrophotometric Determination of Organic Acids

Author: Smolecule Technical Support Team. Date: February 2026

This document outlines a generalized methodology for the quantitative analysis of organic acids using UV-Vis Spectrophotometry. The protocol is designed to be adaptable and follows principles gleaned from established methods for similar compounds [1] [2].

Principle

Many organic acids contain chromophores that absorb light in the ultraviolet (UV) range. This method is based on measuring the absorbance of a solution of the target acid at its wavelength of maximum absorption (λmax). The absorbance, governed by the Beer-Lambert law, is directly proportional to the concentration of the acid in the solution, allowing for quantitative determination [1].

Experimental Workflow

The following diagram illustrates the major steps involved in the sample preparation and analysis process.

G cluster_workflow Spectrophotometric Analysis Workflow Start Sample Solution Prep Preparation of Standard Solutions Start->Prep Aliquot Measure Absorbance Measurement Prep->Measure Dilute to mark Calibration Construct Calibration Curve Measure->Calibration Record A vs. C Analysis Analyze Unknown Sample Calibration->Analysis Apply Curve End Result & Validation Analysis->End Report

Materials and Equipment
  • Spectrophotometer: UV-Vis spectrophotometer with quartz cells (path length typically 1 cm) [1].
  • Analytical Balance
  • Volumetric Flasks: Class A, of various volumes (e.g., 10 mL, 25 mL, 50 mL, 100 mL).
  • Micropipettes
  • Solvent: A suitable solvent in which the acid is soluble and stable. Common choices include water, methanol, ethanol, or buffer solutions [1]. The solvent must be transparent in the spectral region of interest.
Detailed Procedure

Step 1: Preparation of Stock Standard Solution Accurately weigh about 50 mg of the pure organic acid reference standard. Transfer it quantitatively into a 50 mL volumetric flask. Dissolve and make up to volume with the selected solvent to obtain a stock solution with a concentration of approximately 1 mg/mL.

Step 2: Preparation of Calibration Standard Solutions Using a micropipette, transfer aliquots of the stock solution (e.g., 0.5, 1.0, 1.5, 2.0, and 2.5 mL) into a series of 25 mL volumetric flasks. Dilute each to the mark with the solvent and mix well. This will generate a calibration series (e.g., 5-25 mg/L).

Step 3: Spectral Scan and Determination of λmax Take an intermediate concentration calibration standard and scan its absorbance across a suitable wavelength range (e.g., 200-400 nm) against a solvent blank. Identify the wavelength of maximum absorption (λmax) for the acid.

Step 4: Measurement of Calibration Standards Measure the absorbance of each calibration standard and a solvent blank at the predetermined λmax.

Step 5: Sample Preparation and Analysis Prepare the sample solution containing the unknown concentration of the organic acid. For a pharmaceutical tablet, this would involve crushing, extracting, and filtering. For a biological fluid, it would require deproteinization. Dilute the sample solution to an appropriate concentration within the calibration range and measure its absorbance at the same λmax.

Step 6: Calculation

  • Construct a calibration curve by plotting the average absorbance of each standard against its concentration.
  • Perform linear regression to obtain the equation of the line (y = mx + c).
  • Calculate the concentration of the organic acid in the sample solution using the regression equation and the appropriate dilution factors.
Method Validation

The method should be validated according to International Conference on Harmonisation (ICH) or other relevant guidelines [1] [3]. Key parameters are summarized below.

Table 1: Typical Validation Parameters for a Spectrophotometric Method

Parameter Target Value / Result Description
Linearity & Range Correlation coefficient (r²) > 0.999 Evaluate across a specified concentration range (e.g., 5-25 mg/L) [2].
Accuracy Recovery of 98-102% Determined by spiking a known amount of standard into a sample and measuring recovery [1].
Precision Relative Standard Deviation (RSD) < 2% Measured as repeatability (multiple measurements of the same sample on the same day) [3].
Limit of Detection (LOD) Signal-to-Noise ratio ~ 3:1 ( \text{LOD} = \frac{3.3 \times \sigma}{S} ), where σ is the std dev of the response and S is the slope of the calibration curve [1].
Limit of Quantification (LOQ) Signal-to-Noise ratio ~ 10:1 ( \text{LOQ} = \frac{10 \times \sigma}{S} ) [1].
Robustness RSD < 2% for deliberate small changes Assess the impact of small, deliberate variations in parameters like wavelength (±2 nm) [1].
Analytical Pathway for Biosynthesized Acids

For acids produced via biological pathways (e.g., muconic acid from glucose), the overall process integrates microbial synthesis and downstream analysis, as shown below.

G Fermentation Fermentation Glucose/Xylose Feedstock Synthesis Biosynthesis via Shikimate Pathway Fermentation->Synthesis Broth Fermentation Broth (crude product) Synthesis->Broth Downstream Downstream Processing (Centrifugation, Filtration) Broth->Downstream Analysis Spectrophotometric Analysis Downstream->Analysis Result Quantitative Result Analysis->Result

Important Considerations for Method Development

  • Solvent Selection: The choice of solvent is critical as it can cause a shift in the absorption maxima (solvatochromism). The solvent must not absorb significantly at the measurement wavelength and should allow for sufficient solubility of the analyte [1].
  • Solution Stability: The stability of the standard and sample solutions should be tested over time under specified storage conditions (e.g., room temperature and refrigerated) to ensure the accuracy of the analysis [1].
  • Green Chemistry: When developing new methods, consider principles of green analytical chemistry. This includes choosing safer solvents, minimizing waste, and reducing energy consumption [3].

References

improving meconic acid extraction yield from plant material

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What are the most effective extraction methods for acidic plant compounds like meconic acid?

    • A1: The choice of method significantly impacts yield. Soxhlet extraction and maceration with polar solvents are often highly effective for recovering phenolic compounds from plant matrices [1]. For a more modern approach, Microwave-Assisted Extraction (MAE) is recognized for its efficiency with functional compounds, offering benefits like shorter extraction times and reduced solvent use [2].
  • Q2: How does solvent polarity influence this compound yield?

    • A2: Solvent polarity is critical. This compound is a dicarboxylic acid and is slightly soluble in water but readily soluble in alcohol [3]. Research on similar phenolic compounds shows that hydro-ethanol mixtures (e.g., 70% ethanol) are often superior for extracting a wide range of polar bioactive molecules compared to pure organic solvents or water [1].
  • Q3: My extraction yield is low. What parameters should I troubleshoot first?

    • A3: A systematic approach to parameter optimization is recommended. Key factors to investigate include the choice of solvent and its concentration, extraction time, temperature, the particle size of your plant material, and the solvent-to-solid ratio [1] [2]. The workflow below outlines a structured troubleshooting path.

Start Low this compound Yield Step1 Analyze Raw Material (Plant Powder) Start->Step1 Check1 Particle size too large? Grind to fine, uniform powder [4] Step1->Check1 Step2 Review Solvent System Check2 Solvent polarity appropriate? Test ethanol/water mixtures [1] [3] Step2->Check2 Step3 Optimize Extraction Method & Parameters Check3 Method efficient? Compare Maceration, Soxhlet, MAE [1] [2] Step3->Check3 Check1->Step2 No Act1 Reduce Particle Size Check1->Act1 Yes Check2->Step3 No Act2 Adjust Solvent Polarity Check2->Act2 Yes Act3 Optimize Time, Temperature, and Ratio Parameters Check3->Act3 Yes Check3->Act3 No - Re-evaluate all parameters Act1->Step2 Act2->Step3 Act3->Start Re-test Yield

Extraction Method Comparison

The table below summarizes common extraction techniques. While specific this compound data is unavailable, this comparison is based on their general performance with plant bioactive compounds [1] [5] [2].

Method Principle Key Advantages Key Limitations Suggested for this compound?
Maceration Soaking plant material in solvent at room temperature [4]. Simple equipment, high selectivity with solvent choice [5]. Time-consuming, high solvent use, potential for product loss [2]. Promising, especially with ethanol/water solvents [1].
Soxhlet Extraction Continuous washing with fresh, hot solvent via reflux [1] [5]. High efficiency, no filtration needed, simple operation [5]. Long time, high temperature degrades thermolabile compounds, high solvent use [5] [2]. Likely effective, but thermal degradation risk requires validation [1].
Ultrasound-Assisted Extraction (UAE) Uses cavitation from sound waves to disrupt cells [2]. Fast, lower temperature, reduced solvent, good efficiency [1] [2]. Optimization can be complex, potential for free radical formation. Worth investigating as a modern, efficient alternative.
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat cells internally, causing rupture [2]. Very fast, low solvent/energy use, high yield, avoids degradation [2]. Requires specialized equipment, safety considerations. Highly promising for rapid, high-yield extraction of plant compounds.

Experimental Protocol: Maceration & Soxhlet Extraction

Here is a detailed methodology based on procedures used for extracting phenolic compounds from Mentha longifolia and other medicinal plants [1] [6].

Sample Preparation
  • Drying: Dry plant material (e.g., poppy straw) at temperatures below 30°C to avoid decomposition of thermolabile compounds. Freeze-drying (lyophilization) is preferred for volatile components [4].
  • Grinding: Mechanically grind the dried material to a fine, uniform powder. This increases the surface area for solvent contact, which is critical for improving yield [4] [6].
Maceration Procedure [1] [4]
  • Solvent: Use a 70% (v/v) ethanol-in-water solution or other selected solvent.
  • Ratio: Use a solid-to-solvent ratio of 1:20 (e.g., 1 g of dry powder in 20 mL of solvent).
  • Process: Place the mixture in a sealed container, cover it to prevent solvent evaporation, and agitate at room temperature for a defined period (e.g., several hours to days).
  • Filtration & Concentration: Filter the mixture using filter paper (e.g., Whatman No. 1). Centrifuge the filtrate and evaporate the supernatant under reduced pressure at 40°C using a rotary evaporator to obtain a dry extract [1].
Soxhlet Extraction Procedure [1] [5]
  • Setup: Weigh 10 g of dried powder and place it in a cellulose or filter paper thimble inside the Soxhlet apparatus.
  • Solvent: Add 150-200 mL of solvent (e.g., 70% ethanol) to the distillation flask.
  • Process: Heat the solvent to reflux. The extraction cycle typically runs for 1-4 hours, or until the solvent in the siphon tube becomes colorless.
  • Concentration: After extraction, collect the solvent from the flask. Filter and evaporate it under reduced pressure at 40°C to dryness [1].
Yield Calculation

Calculate the extraction yield using the following formula [6]: % yield = (Dry extract weight / Total sample weight) × 100

Analytical Detection and Confirmation

While not an extraction step, confirming the presence of this compound is crucial.

  • Qualitative Test: this compound is known to react with ferric chloride (FeCl₃) to produce a red color, which can serve as a preliminary identification test [3].
  • Chromatography: For precise identification and quantification, use High-Performance Liquid Chromatography (HPLC). This is the standard method for identifying specific phenolic compounds in complex plant extracts [1] [6].

References

meconic acid solubility challenges in aqueous solutions

Author: Smolecule Technical Support Team. Date: February 2026

Meconic Acid Properties & Solubility Overview

This compound is a dicarboxylic acid found in plants of the poppy family (e.g., Papaver somniferum), constituting about 5% of opium [1]. Its solubility profile is a key consideration for experiments.

Property Description
Chemical Name 3-Hydroxy-4-oxo-4H-pyran-2,6-dicarboxylic acid [1]
Molecular Formula C7H4O7 [1]
Appearance Colorless crystals [1]
Aqueous Solubility Slightly soluble in water [1]
Solubility in Alcohol Readily soluble [1]
Key Identifying Reaction Produces a red color with ferric chloride [1]

Experimental Considerations and Workflow

For researchers handling this compound, here are the primary considerations and a suggested workflow based on its properties.

Troubleshooting Common Solubility Issues
  • Problem: Low Solubility in Aqueous Buffers this compound's limited water solubility can hinder experiments requiring aqueous solutions, such as biological assays [1].

    • Solution: Consider using co-solvents. Its high solubility in alcohol suggests ethanol or methanol could be suitable co-solvents to enhance dissolution in aqueous mixtures [1]. Always verify co-solvent compatibility with your experimental system.
  • Problem: Complex Formation with Metals this compound can act as a ligand and form coordination complexes with metal ions like Fe³⁺. The composition of these complexes can change with pH [2].

    • Solution: If working with metal ions or in buffered solutions, be aware that complex formation may occur. This property can be leveraged for synthesizing new coordination compounds [2].
Suggested Workflow for Handling this compound

The following diagram outlines a logical workflow for planning experiments with this compound, incorporating considerations for its solubility:

G Start Define Experimental Goal A Assess Solubility Requirement Start->A B Aqueous Solution Needed? A->B C1 Use pure solvent (e.g., Alcohol) B->C1 No C2 Attempt dissolution in water or buffer B->C2 Yes F Proceed with Experiment C1->F D Check for precipitation or incomplete dissolution C2->D E Employ co-solvent (e.g., Alcohol/Water mix) D->E If Failure D->F If Success E->F

Research Context and Potential Directions

Recent research indicates potential neuroprotective properties for this compound in in vitro models of ischemia, which may drive further interest in its pharmacology [2]. Solubility is a critical factor for developing viable drug formulations.

  • Future Protocol Development: Specific experimental details for techniques like "chemi-luminescent analysis" or handling specific complex formations can be developed based on the general methods cited in the primary literature [2].
  • Disclaimer on Scope: Please note that this guide is based on available information and does not cover safety protocols (e.g., MSDS), which must be consulted before handling any chemical.

References

optimizing meconic acid chromatographic separation

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What is a recommended starting method for separating Meconic Acid? A reverse-phase (RP) HPLC method using a Newcrom R1 column is a documented starting point [1]. The typical mobile phase consists of a mixture of acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid [1].

  • What are the basic properties of this compound? this compound has a molecular formula of C7H4O7 and a molecular weight of 200.103 g/mol [1]. Its CAS Number is 497-59-6 [1].

Troubleshooting Guide for this compound Separation

Here is a guide to diagnose and resolve common issues.

Problem & Phenomenon Potential Causes Recommended Solutions

| Poor Peak Shape (Tailing/Splitting) | 1. Secondary interaction with active silanols on column 2. Incorrect mobile phase pH for analyte 3. Column contamination or degradation | 1. Use a low silanol activity column (e.g., Newcrom R1) [1] 2. Adjust pH with acid (e.g., phosphoric or formic acid) to suppress ionization and improve shape [1] 3. Follow manufacturer's guidelines for column cleaning and regeneration | | Insufficient Retention | 1. Mobile phase is too strong (too much organic modifier) 2. Incorrect column selectivity | 1. Decrease the proportion of organic modifier (e.g., acetonitrile) in the mobile phase [2] 2. Screen different RP columns (C18, C8, phenyl, etc.) to find better selectivity [3] | | Low Resolution from Impurities | 1. Co-elution of other compounds 2. Method selectivity is insufficient | 1. Use a gradient elution to separate compounds of varying polarity [2] 2. Optimize mobile phase composition (organic modifier type, pH, buffer concentration) [4] | | Pressure Fluctuations or Rise | 1. Blocked column frit or guard column 2. Mobile phase gas bubbles | 1. Replace guard column; flush and clean the analytical column 2. Degas mobile phases thoroughly before use |

Experimental Protocol: Starting Method for this compound

This procedure provides a basis for initial testing and further optimization based on the troubleshooting guide above.

  • HPLC System: Standard HPLC or UHPLC system. For faster analysis, a UPLC system with 3 µm particle columns can be used [1].
  • Column: Newcrom R1 or equivalent reverse-phase column with low silanol activity [1].
  • Mobile Phase:
    • Standard Method: Acetonitrile/Water/Phosphoric acid [1]. A typical starting ratio is 10:90:0.1 (v/v/v), which can be adjusted based on retention needs.
    • MS-Compatible Method: Acetonitrile/Water/Formic acid [1]. Use the same ratio as above.
  • Detection: UV detection at the appropriate wavelength. Consult the analyte's UV spectrum for exact wavelength.
  • Sample Preparation: Dissolve the sample in the initial mobile phase composition or a weaker solvent to avoid peak distortion [2]. For complex matrices like fermentation broth or biological samples, a preliminary cleanup step such as solid-phase extraction (SPE) or filtration may be necessary [4].

The following workflow diagrams the process for method setup and systematic troubleshooting:

cluster_setup Initial Method Setup cluster_diagnose Diagnose & Troubleshoot Start Start: this compound Separation Setup1 Use Newcrom R1 (or similar) Column Start->Setup1 Setup2 Prepare Mobile Phase: ACN/Water/Acid Setup1->Setup2 Setup3 Set detection (e.g., UV) Setup2->Setup3 Setup4 Inject standard Setup3->Setup4 Diagnose1 Evaluate Chromatogram Setup4->Diagnose1 PeakShape Poor Peak Shape? Diagnose1->PeakShape Retention Insufficient Retention? Diagnose1->Retention Resolution Low Resolution? Diagnose1->Resolution FixShape Use low-silanol activity column or adjust mobile phase pH PeakShape->FixShape Yes Success Successful Separation PeakShape->Success No FixRetention Decrease organic modifier in mobile phase Retention->FixRetention Yes Retention->Success No FixResolution Optimize gradient or mobile phase composition Resolution->FixResolution Yes Resolution->Success No FixShape->Diagnose1 Re-evaluate FixRetention->Diagnose1 Re-evaluate FixResolution->Diagnose1 Re-evaluate

References

preventing meconic acid degradation during analysis

Author: Smolecule Technical Support Team. Date: February 2026

General Framework for Analyzing Unstable Compounds

For an unstable compound like meconic acid, a robust analytical method must prioritize sample stability and method specificity.

  • Stability During Analysis: The primary goal is to minimize the time the analyte spends in a potentially degrading environment (e.g., in solution, exposed to light, or at high temperatures).
  • Specificity: The method must be able to separate and accurately measure the target compound from its potential degradation products.

Potential Strategies Based on General Principles

The table below outlines common sources of degradation and potential mitigation strategies.

Degradation Source Potential Prevention Strategy
pH Instability Control the pH of solutions and mobile phases.
Light Sensitivity Use amber vials and low-UV-wavelength detection.
Thermal Degradation Maintain samples at low temperatures; use a temperature-controlled autosampler.
Oxidation Purge solutions with inert gas (e.g., Nitrogen); add antioxidants.
Enzymatic Activity Use enzyme inhibitors where applicable.

Method Development and Troubleshooting

When developing an analytical method, consider these key parameters:

  • Sample Preparation: Keep the preparation time short. Immediately after preparation, place the sample vials in the autosampler tray, which should be cooled (e.g., 4°C).
  • Chromatographic Conditions:
    • Column: Use a stationary phase that provides high efficiency and selectivity.
    • Mobile Phase: The composition of the mobile phase is critical. As seen in studies of other acids, adding a small percentage of acid (like 0.1% phosphoric acid) to the mobile phase can improve peak shape and separation [1]. The organic modifier (e.g., methanol or acetonitrile) should be of high purity, and mobile phases should be prepared fresh regularly, as some additives can degrade over time [2].
    • Temperature: Keep the column compartment at a controlled, and often minimal, temperature required for adequate separation.
  • System Suitability: Before any analysis run, perform a system suitability test to ensure the method is performing as expected. Key parameters include retention factor (k), plate number (N), and peak asymmetry [1].

Experimental Workflow for Stability Investigation

To systematically investigate the stability of this compound under your specific conditions, you can follow the workflow below. This process helps identify the main degradation factors.

Start Start: Prepare this compound Stock Solution Stress Stress Studies Start->Stress Analyze Analyze Samples by HPLC Stress->Analyze Light Light Exposure Stress->Light Heat Heat Exposure Stress->Heat pH Different pH Buffers Stress->pH Oxid Oxidative Conditions Stress->Oxid Compare Compare Chromatograms Analyze->Compare Identify Identify Degradation Source Compare->Identify

Frequently Asked Questions

Q: My this compound peak area is decreasing over the sequence. What should I do?

  • A: This indicates instability in the prepared solution. Check the autosampler temperature and ensure it is cooled (4-10°C). Prepare a fresh standard solution and compare the peak area to the old one. Consider shortening the sequence length or using a more stable stock solution.

Q: I am seeing extra peaks in my chromatogram. How can I tell if they are degradation products?

  • A: Inject a freshly prepared sample and an aged or stressed sample (e.g., left at room temperature for a few hours). If the extra peaks grow in the aged sample while the main peak shrinks, they are likely degradation products. Using a Diode-Array Detector (DAD) to compare UV spectra of the main peak and new peaks can provide further evidence [1].

Q: My peak shape is tailing. What could be the cause?

  • A: Tailing can be due to secondary interactions with the stationary phase. Try adjusting the pH of the mobile phase. Adding a small amount of acid, such as 0.1% phosphoric acid, can often improve peak shape by suppressing silanol interactions [1].

References

troubleshooting meconic acid crystallization methods

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Meconic Acid in Opium Processing

This compound is a characteristic component of opium and serves as a key indicator in crude heroin analysis. Understanding its role and behavior is the first step in troubleshooting related processes [1].

  • Nature and Origin: this compound is naturally present in opium. It is classified as an "impurity of origin" [1].
  • Significance in Analysis: During the illicit production of heroin from opium, this compound can carry through into the final product if the manufacturing and purification processes are crude. Its presence in a heroin sample is a significant finding for forensic analysis [1].
  • Separation in Manufacturing: In legal opium alkaloid processing, this compound is removed at an early stage. Modern extraction processes are designed to separate it from the valuable alkaloids (like morphine, codeine) to obtain a purer product [2].

General Principles of Crystallization Optimization

While the search results do not detail this compound-specific protocols, the general strategies for optimizing crystallization can be applied to a wide range of substances. The core principle is to systematically manipulate key parameters to navigate the crystallization phase diagram and find the optimal conditions for growing high-quality crystals [3] [4].

Here are the key parameters to investigate:

Parameter Description & Troubleshooting Role
Precipitant Concentration Systematically vary the concentration (e.g., salts, PEG) to adjust supersaturation. The initial "hit" condition provides a starting point for refinement [3].
pH Precisely control and incrementally adjust the pH, as solubility is highly sensitive to it. Even small changes (e.g., 0.2-0.4 units) can have a major impact [3] [4].
Temperature Use temperature control to induce nucleation and then guide crystal growth within the metastable zone of the phase diagram for slow, ordered expansion [4].
Additives & Impurities Identify substances (e.g., ligands, ions, detergents) that may enhance crystal growth or, conversely, act as impurities that inhibit it [3].
Nucleation Control Use techniques like seeding to provide a controlled starting point for growth, which helps avoid excessive nucleation ( showers of microcrystals) [4].

For advanced control, methods like dialysis can be employed. This technique allows for precise, gradual changes in the solution conditions surrounding the sample (e.g., precipitant concentration, pH), enabling fine control over the crystallization pathway [4].

Experimental Workflow for Crystallization Troubleshooting

The following diagram outlines a logical workflow for systematically troubleshooting and optimizing a crystallization process, based on the principles of mapping and manipulating the phase diagram [3] [4].

crystallization_workflow start Start with Initial Crystallization 'Hit' analyze Analyze Initial Result start->analyze Characterize crystals and conditions param_opt Systematic Parameter Optimization analyze->param_opt Define parameter ranges for refinement eval Evaluate Crystal Quality & diffraction param_opt->eval Test new conditions eval->param_opt Further refinement needed? phantom

Frequently Asked Questions

Q1: Why are my crystals too small or only form micro-crystals? This is typically a problem of excessive nucleation. You are likely in a highly supersaturated region of the phase diagram. To troubleshoot, try:

  • Reducing the supersaturation by lowering the precipitant concentration.
  • Using a seeding technique to provide controlled growth points.
  • Adjusting the temperature to move into the metastable zone [3] [4].

Q2: How can I improve the diffraction quality of my crystals? Poor diffraction often stems from internal disorder. Optimization strategies include:

  • Fine-tuning the pH around your initial condition.
  • Testing different additives that might stabilize the protein conformation.
  • Slowing down the growth process by using methods like dialysis for more controlled equilibration [4].

Q3: My solution remains clear with no crystals. What should I do? The solution is likely undersaturated. Consider:

  • Increasing the precipitant concentration slowly.
  • Using vapor diffusion to very gradually concentrate the solution.
  • Checking the temperature, as some compounds require a specific temperature to nucleate [3].

References

interference removal in meconic acid detection

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • What is the primary cause of interference in meconic acid detection? Interference typically arises from molecules in the sample matrix that have a similar size, shape, or functional groups to this compound. These compounds can bind non-specifically to your sensor, leading to false-positive or inaccurate quantitative results [1] [2].

  • How can I improve the selectivity of my this compound sensor? Using a Molecularly Imprinted Polymer (MIP) as the recognition element is one of the most effective strategies. MIPs are synthetic materials with custom-made cavities that act like a "lock" for the this compound "key," significantly reducing interference from other molecules [1].

  • My MIP sensor shows low binding affinity. What might be wrong? Low affinity often stems from suboptimal monomer-template interactions during the polymer synthesis. The functional monomers must form strong pre-polymerization complexes with this compound. Re-evaluating your choice of monomer and the monomer-to-template ratio is crucial [1] [3].

  • Why is there high background signal in my assays? High background can be caused by non-specific binding to non-imprinted areas of the polymer or by template leakage, where not all this compound molecules used to create the cavities were successfully removed after synthesis [2]. Using a "dummy template" can eliminate issues related to template leakage [1].


Troubleshooting Guides

Guide 1: Addressing Selectivity and Cross-Reactivity Issues

Problem: Your sensor is detecting compounds other than this compound, leading to inaccurate readings.

Possible Cause Diagnostic Experiments Corrective Actions
Insufficient Selectivity of Recognition Element Test sensor against common interferents (e.g., other acids, sugars). Compare response to this compound response. Develop a Molecularly Imprinted Polymer (MIP) specific to this compound [1].
Non-specific Binding on Sensor Surface Run a control with a Non-Imprinted Polymer (NIP). High NIP signal indicates non-specific binding. Optimize the sample buffer (adjust pH, ionic strength). Add a blocking agent. Introduce washing steps [2].
Structural Similarity of Interferents Perform cross-reactivity studies with molecules structurally similar to this compound. Re-optimize MIP synthesis using a dummy template (a safer, structurally similar analog) to avoid template leakage issues [1].
Guide 2: Optimizing MIP Synthesis for Enhanced Performance

Problem: Your synthesized MIP has poor sensitivity, low binding capacity, or slow response time.

Possible Cause Diagnostic Experiments Corrective Actions
Weak Monomer-Template Interaction Use UV-Vis or NMR spectroscopy to study the pre-polymerization complex. Select different functional monomers (e.g., methacrylic acid, 4-vinylpyridine) that strongly interact with this compound's functional groups [1] [3].
Poor Accessibility of Binding Sites Analyze polymer morphology with FESEM; perform porosimetry. Switch polymerization method (e.g., to precipitation polymerization) or use a different porogenic solvent to improve porosity [1].
Low Binding Kinetics Conduct a binding kinetics experiment to measure uptake over time. Apply surface imprinting techniques to create binding sites on the polymer surface for faster analyte access [1].

Experimental Protocol: Creating a MIP for this compound

The following workflow outlines the general procedure for creating a MIP-based sensor, which can be adapted for this compound. The key is to carefully select components that complement the structure of this compound.

cluster_0 Template Selection\n(this compound) Template Selection (this compound) Pre-assembly Pre-assembly Template Selection\n(this compound)->Pre-assembly Monomer Selection\n(e.g., MAA, 4-VP) Monomer Selection (e.g., MAA, 4-VP) Monomer Selection\n(e.g., MAA, 4-VP)->Pre-assembly Polymerization Polymerization Template Removal Template Removal Polymerization->Template Removal MIP Characterization\n(FTIR, FESEM) MIP Characterization (FTIR, FESEM) Template Removal->MIP Characterization\n(FTIR, FESEM) Sensor Application\n(Detection) Sensor Application (Detection) MIP Characterization\n(FTIR, FESEM)->Sensor Application\n(Detection) Pre-assembly->Polymerization

Diagram 1: Workflow for MIP-based sensor development.

Detailed Methodology [1] [2] [3]:

  • Pre-assembly: Dissolve the template molecule (this compound) and selected functional monomers (e.g., Methacrylic Acid - MAA for hydrogen bonding, or 4-Vinylpyridine - 4-VP for ionic interactions) in a suitable porogenic solvent (e.g., acetonitrile or toluene). Allow them to incubate and form a complex.
  • Polymerization:
    • Add a cross-linker (e.g., Ethylene Glycol Dimethacrylate - EGDMA) to form the rigid polymer network.
    • Add a radical initiator (e.g., AIBN).
    • Purge the mixture with nitrogen to remove oxygen and initiate polymerization thermally (e.g., at 60°C for several hours).
  • Template Removal: After polymerization, grind the polymer block if necessary. Wash the polymer extensively with a solvent mixture (e.g., methanol and acetic acid) to completely leach out the this compound template, leaving behind specific binding cavities.
  • Characterization: Validate success using:
    • FTIR Spectroscopy: To confirm chemical structure and monitor template removal.
    • Field Emission Scanning Electron Microscopy (FESEM): To analyze surface morphology and porosity [2].
  • Rebinding Experiments: Apply the MIP to a sensor platform (e.g., electrode, quartz crystal microbalance). Test its ability to selectively rebind this compound from a sample solution, comparing its performance to a Non-Imprinted Polymer (NIP) control.

Key Design Parameters for MIPs

The table below summarizes critical factors to optimize during MIP development for small molecules like this compound [1].

Design Parameter Consideration for this compound Impact on Performance
Functional Monomer Choose based on functional groups of this compound (e.g., MAA for -COOH groups). Determines binding affinity and selectivity.
Cross-linker Use a high ratio (e.g., EGDMA) to create a rigid polymer. Provides mechanical stability and preserves cavity shape.
Template Molecule Consider using a "dummy template" (structurally similar but non-toxic). Prevents false positives from template leakage.
Porogenic Solvent Polarity should support monomer-template complex formation. Influences porosity, surface area, and binding site accessibility.
Polymerization Method Precipitation polymerization for uniform particles; surface imprinting for faster kinetics. Defines particle morphology and integration ease with sensor.

References

Troubleshooting Guide: Enhancing tt-MA Method Sensitivity

Author: Smolecule Technical Support Team. Date: February 2026

Challenge Possible Cause Proposed Solution Key Parameters & Expected Outcome
Low Sensitivity Inefficient sample cleanup leading to matrix interference [1]. Use mixed-mode anion exchange reversed-phase sorbents for solid-phase extraction (SPE) [2]. Reduced urine sample volume from 1 mL to 50 µL. Outcome: Improved selectivity and resolution [2].
Suboptimal chromatographic separation. Switch from a standard C18 column to an ion exclusion column (e.g., Aminex HPX-87H) [1]. Mobile phase: High ionic strength (e.g., pH 1.8). Outcome: Complete baseline separation of tt-MA from matrix components [1].
High Background Signal / Poor Specificity Dietary interference from sorbic acid (a common food preservative) [2]. Optimize chromatographic conditions to resolve tt-MA from sorbic acid [2]. Use advanced chromatographic technologies for improved resolution. Outcome: Minimized false positives from dietary sources [2].
Endogenous urinary compounds co-eluting with tt-MA. Replace the internal standard (e.g., use isovanillic acid instead of vanillic acid) to avoid overlap [2]. -
Poor Precision & Accuracy Signal suppression from the biological matrix [1]. Use matrix-matched calibration standards (prepare calibration curves in pooled urine, not water) [1]. Outcome: Correction for ~50% signal suppression. Achieved precision (CV < 3.6%) and accuracy (recoveries of 85-90%) [1].

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for improving sensitivity in tt-MA analysis? The most critical step is efficient sample cleanup and preparation. Using advanced mixed-mode SPE sorbents significantly reduces matrix interference, which directly allows for better detection of the low-concentration analyte [2]. Coupling this with a highly selective chromatographic system, such as an ion exclusion column, provides a robust solution for enhancing sensitivity [1].

Q2: My method lacks specificity. How can I distinguish tt-MA from interferents like sorbic acid? The key is enhancing chromatographic resolution. You can achieve this by:

  • Optimizing the mobile phase: Using a high ionic strength, acidic mobile phase (e.g., pH 1.8) improves separation [2] [1].
  • Selecting a specialized column: An ion exclusion column (e.g., Aminex HPX-87H) is specifically designed to separate small acids like tt-MA from other matrix components, a task where conventional C18 columns may struggle [1].

Q3: Should I use aqueous or urine-based solutions for my calibration curves? Always use matrix-matched calibration standards prepared in pooled urine. Research shows that the urine matrix can suppress the tt-MA signal by approximately 50% compared to aqueous solutions. Using urine for your calibration curve corrects for this matrix effect and is essential for achieving accurate quantification [1].

Detailed Experimental Protocol: HPLC-UV Determination of tt-MA

This protocol is adapted from a published method that uses an ion exclusion column for high sensitivity [1].

1. Sample Preparation (Solid-Phase Extraction)

  • Cartridge: Strata SAX (500 mg trimethylaminopropylsilane).
  • Procedure:
    • Filter the urine sample through a 0.22 µm membrane.
    • Condition the SPE cartridge with methanol and a buffer (e.g., tris-phosphate, pH 8.0).
    • Load the filtered urine sample.
    • Wash with a solvent to remove interferents.
    • Elute tt-MA with a suitable eluent (e.g., acidic methanol).
  • Optimization Tip: A factorial design can be used to optimize factors like sample buffering, wash strength, and elution volume [1].

2. Instrumental Analysis (HPLC-UV)

  • Column: Aminex HPX-87H ion exclusion column (300 mm × 7.8 mm).
  • Mobile Phase: Typically a dilute acid (e.g., sulfuric acid) or buffer at pH ~1.8.
  • Flow Rate: ~0.6 mL/min (optimize for your system).
  • Detection: UV-DAD at 264 nm.
  • Oven Temperature: Maintained at a constant temperature (e.g., 35-50°C).

3. Method Validation

  • Linearity: Prepare calibration standards in pooled urine (e.g., 5–500 µg/L). The coefficient of determination (R²) should be >0.98 [1].
  • Accuracy & Precision: Determine recovery (85–90%) and repeatability (CV <3.6%) at multiple concentrations [1].
  • Sensitivity: Calculate the Limit of Detection (LOD) and Limit of Quantification (LOQ). The described method achieved an LOD of 0.11 µg·L⁻¹ and LOQ of 0.36 µg·L⁻¹ [1].

Workflow Visualization

The following diagram illustrates the complete optimized workflow for the sensitive analysis of tt-MA, from sample preparation to final detection.

cluster_1 Sample Preparation cluster_2 Instrumental Analysis start Urine Sample step1 Filter through 0.22µm Membrane start->step1 step2 Solid-Phase Extraction (Strata SAX Cartridge) step1->step2 step3 HPLC-UV Analysis (Aminex HPX-87H Column) step2->step3 step4 UV Detection at 264 nm step3->step4 end Quantification of tt-MA step4->end

References

purification challenges of meconic acid from complex mixtures

Author: Smolecule Technical Support Team. Date: February 2026

FAQs on Muconic Acid Purification

1. What are the main challenges in purifying muconic acid from fermentation broth? The primary challenge is the high cost and complexity of downstream processing, which can account for over half of the total production cost [1]. Fermentation broths typically contain muconic acid in low concentrations, along with other cellular components and residual substrates, making separation difficult. Common techniques like precipitation, adsorption, and membrane filtration often suffer from low efficiency, high energy consumption, or generate significant waste [1].

2. What is reactive extraction and why is it considered a promising method? Reactive extraction is a liquid-liquid extraction technique that uses a reactive extractant dissolved in an organic solvent. Instead of relying solely on physical solubility, the extractant chemically binds with the muconic acid molecule in the aqueous fermentation broth, forming a complex that is soluble in the organic phase. This allows for highly efficient and selective separation [1]. The general mechanism involves the diffusion of the acid and extractant to the interface, a reaction at the interface, and diffusion of the complex into the organic phase [1].

3. What are some effective extractants for muconic acid? Recent research points to the high efficiency of phosphonium-based ionic liquids. One study achieved a separation efficiency of 99.24% from aqueous solutions using tri-hexyl-tetra-decyl-phosphonium decanoate dissolved in n-heptane [2]. The study determined that the mechanism involves the formation of an equimolecular hydrophobic complex between the ionic liquid and the undissociated muconic acid molecule, likely through hydrogen bonding [2].

4. How can the extraction solvent be regenerated? The organic phase, once loaded with muconic acid, can be regenerated by a stripping process. A common and effective method is to contact the loaded organic phase with a sodium hydroxide (NaOH) solution. This breaks the acid-extractant complex and back-extracts the muconic acid into a fresh aqueous phase, typically as a salt. The regenerated organic solvent can then be recycled for subsequent extraction cycles [2].

Troubleshooting Guide

The table below outlines common problems and potential solutions based on current research.

Problem Possible Cause Suggested Solution
Low Extraction Efficiency Incorrect pH of aqueous phase Adjust pH to favor the undissociated acid form. Optimal extraction of muconic acid with ionic liquids occurs at a pH of 3 [2].
Ineffective extractant or diluent Switch to a high-performance extractant like phosphonium ionic liquids (e.g., tri-hexyl-tetra-decyl-phosphonium decanoate) and use a diluent like n-heptane [2].
Insufficient contact time Ensure adequate mixing time for the phases to interact. A contact time of 20 minutes may be sufficient under optimal conditions [2].
Poor Solvent Regeneration Ineffective back-extraction agent Use a strong base like NaOH for stripping. Note that stripping efficiency may be lower than extraction efficiency, and multiple stages might be needed [2].
Low Selectivity Co-extraction of other acids Optimize the pH and choose an extractant with higher specificity for the target acid's molecular structure [1].
Inhibition in Bioconversion Inhibitors in depolymerized feedstock When using complex feedstocks like lignin, introduce a pre-extraction step. A simple liquid-liquid extraction with ethyl acetate can remove growth inhibitors before bioconversion [3].

Experimental Protocol: Reactive Extraction with Ionic Liquids

This protocol is adapted from recent research demonstrating high-efficiency recovery of muconic acid [2].

Objective: To recover muconic acid from an aqueous solution using a phosphonium-based ionic liquid.

Materials:

  • Aqueous Phase: Muconic acid solution in water.
  • Organic Phase: 120 g/L of tri-hexyl-tetra-decyl-phosphonium decanoate (extractant) dissolved in n-heptane (diluent).
  • Equipment: Separatory funnel, orbital shaker or magnetic stirrer, pH meter, analytical equipment (e.g., HPLC) for concentration measurement.

Procedure:

  • Condition the Aqueous Phase: Adjust the pH of the muconic acid solution to 3.0 using either HCl or NaOH.
  • Combine Phases: In a separatory funnel, mix the conditioned aqueous phase and the organic phase at a chosen volume ratio (e.g., 1:1).
  • Extract: Agitate the mixture for 20 minutes at a controlled temperature of 45°C to ensure thorough contact and complex formation.
  • Separate Phases: Allow the mixture to settle until the aqueous and organic phases fully separate. Drain the two phases into separate containers.
  • Analyze: Measure the concentration of muconic acid remaining in the aqueous phase. The extraction efficiency can be calculated as: ((C_initial - C_final) / C_initial) * 100.
  • Regenerate Solvent (Stripping): Contact the loaded organic phase with a 0.5M NaOH solution. Agitate, allow phases to separate, and recover the muconic acid from the aqueous alkaline solution.

Process Workflow Diagram

The following diagram illustrates the logical workflow for the production and purification of muconic acid from a renewable feedstock, integrating the extraction and troubleshooting steps discussed.

cluster_1 Upstream Processing cluster_2 Downstream Processing Start Start: Lignocellulosic Feedstock A Oxidative Depolymerization Start->A B Inhibitor Pre-Extraction (e.g., with Ethyl Acetate) A->B C Bioconversion (e.g., using P. putida) B->C D Condition Aqueous Phase (Adjust to pH 3) C->D E Reactive Extraction (Ionic Liquid in n-Heptane) D->E Low Extraction\nEfficiency? Low Extraction Efficiency? D->Low Extraction\nEfficiency? Check pH F Phase Separation E->F G Solvent Regeneration (Stripping with NaOH) F->G H Purified Muconic Acid G->H Low Extraction\nEfficiency?->E Inhibition in\nBioconversion? Inhibition in Bioconversion? Inhibition in\nBioconversion?->B Add Pre-Step

References

meconic acid vs muconic acid chemical differentiation

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Structure and Properties

The core difference lies in their chemical structures, which dictate their properties and functions.

Feature Meconic Acid Muconic Acid
Chemical Classification Pyranone derivative [1] Dicarboxylic acid [1]
IUPAC Name 3-Hydroxy-4-oxo-4H-pyran-2,6-dicarboxylic acid (Not from search results) (2E,4E)-Hexa-2,4-dienedioic acid [1]
Core Structure Heterocyclic ring (pyran) with ketone and carboxylic acid groups Linear carbon chain with two conjugated double bonds and carboxylic acid groups at each end [1]
Isomers Not typically discussed Three stereoisomers: cis,cis; cis,trans; and trans,trans [1] [2]
Melting Point ~120°C (decomposes) (Not from search results) ~194-195°C (cis,cis); ~301°C (trans,trans) [1]
Key Chemical Feature Gives a characteristic red color with ferric chloride salts (Not from search results) Conjugated diene system; serves as a platform chemical for polymers [2] [3]

Biosynthesis and Biological Relevance

Their biological origins and roles are distinct.

Aspect This compound Muconic Acid
Natural Source Primarily found in the opium poppy (Papaver somniferum) (Not from search results) Produced by some bacteria as an intermediate in the degradation of aromatic compounds [1] [4]
Biological Role Secondary plant metabolite; its biological function in the poppy is not fully defined (Not from search results) Key intermediate in the β-ketoadipate pathway, allowing soil bacteria to metabolize aromatics from lignin [4]
Biomarker Use Not typically used as a biomarker trans,trans-isomer is a well-documented urinary biomarker for exposure to benzene [1]
Biosynthetic Pathways Part of the alkaloid biosynthetic pathway in poppies (Not from search results) Can be produced via several engineered pathways in microbes, often from the shikimate pathway [5] [6] [7]

The pathway below visualizes the primary biosynthetic route for cis,cis-muconic acid (ccMA) in engineered microorganisms, which leverages the native shikimate pathway for aromatic amino acid synthesis [5] [6].

G cluster_shikimate Shikimate Pathway Glucose Glucose PEP PEP Glucose->PEP E4P E4P Glucose->E4P DAHP DAHP PEP->DAHP DAHP Synthase E4P->DAHP DAHP Synthase 3-DHS 3-DHS DAHP->3-DHS PCA PCA 3-DHS->PCA AroZ/AsbF (3-DHS Dehydratase) Catechol Catechol ccMA ccMA Catechol->ccMA CatA (Catechol 1,2-dioxygenase) AroZ/AsbF\n(3-DHS Dehydratase) AroZ/AsbF (3-DHS Dehydratase) AroY/AGDC1\n(PCA Decarboxylase) AroY/AGDC1 (PCA Decarboxylase) CatA\n(Catechol 1,2-dioxygenase) CatA (Catechol 1,2-dioxygenase) PCA->Catechol AroY/AGDC1 (PCA Decarboxylase)

Diagram 1: A primary biosynthetic pathway for cis,cis-muconic acid (ccMA) in engineered microorganisms like E. coli and yeast. It converts the shikimate pathway intermediate 3-Dehydroshikimate (3-DHS) into ccMA via Protocatechuic Acid (PCA) and Catechol, using heterologous enzymes [5] [6].

Industrial Applications and Production

Muconic acid has garnered significant industrial interest as a platform chemical, whereas this compound's applications are more niche.

Area This compound Muconic Acid
Primary Applications Historical use in analytical chemistry for opium detection (Not from search results) Platform chemical for synthesizing adipic acid (nylon-6,6), terephthalic acid (PET), and caprolactam [8] [2] [3]

| Production Methods | Extraction from opium poppy (Not from search results) | 1. Bioproduction: Engineered microbes (E. coli, yeast, Pseudomonas) using glucose[xanthan gum?], xylose, or lignin-derived aromatics [8] [5] [4]. 2. Chemical Synthesis: e.g., Ozonation of catechol [9] | | Market Context | Specialized, low-volume chemical (Not from search results) | Growing market; projected to rise from ~USD 111 million (2023) to ~USD 180 million by 2030 [9] |

Experimental Differentiation Protocols

Here are key experimental methods to distinguish between these two acids in a laboratory setting.

Thin-Layer Chromatography (TLC) with Color Development

This is a quick method to differentiate the compounds based on their migration and color reaction.

Step Protocol
1. Sample Application Spot test solutions of this compound, muconic acid, and unknowns on a silica gel TLC plate.
2. Chromatography Develop the plate in a suitable solvent system (e.g., n-butanol, acetic acid, water mixture).

| 3. Color Development | a) UV Visualization: Observe under UV light (254 nm). Both may appear as dark spots. b) Ferric Chloride Spray: Lightly spray the dried plate with a 1% FeCl₃ solution. This compound will show a characteristic red color, while muconic acid will not produce this specific reaction. |

High-Performance Liquid Chromatography (HPLC)

HPLC provides a precise method for separation and quantification based on their different polarities and retention times.

Parameter Typical Setup
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of solvent A (Water + 0.1% Formic Acid) and solvent B (Acetonitrile + 0.1% Formic Acid).
Flow Rate 1.0 mL/min
Detection UV-Vis/PDA Detector: Monitor at multiple wavelengths. Muconic acid can be detected at 260 nm [5]. This compound has a distinct UV spectrum with a λ_max around 270-290 nm.
Analysis Compare retention times and UV spectra of unknowns against authentic standards.

Key Insights for Researchers

  • For Muconic Acid Research: The field is highly active in metabolic engineering and downstream processing. Focus is on optimizing microbial strains for higher titer, yield, and productivity from mixed sugars or lignin-derived aromatics [4] [7]. A major challenge is the efficient and cost-effective extraction of muconic acid from fermentation broths [2].
  • For Analytical Differentiation: The Ferric Chloride test is a simple, classic method to presumptively identify this compound. For definitive separation and quantification, HPLC with PDA detection is the recommended standard, as it can differentiate based on both retention time and UV spectral data.

References

Comparison of Validated Methods for Muconic Acid Analysis

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key parameters from different validated analytical methods for determining muconic acid, showcasing a range of techniques and their performance.

Analytical Method Sample Matrix Key Validation Parameters Sample Preparation Reference

| HPLC-UV with Ion Exclusion Column [1] | Human Urine | LOD: 0.11 µg/L LOQ: 0.36 µg/L Linearity (R²): >0.98 (in urine) Precision (CV): <3.6% Accuracy (Recovery): 85-90% | Solid-Phase Extraction (SPE) with Strata SAX cartridge [1] | [1] | | HPLC-MS/MS with Isotopic Dilution [2] [3] | Human Urine | LOD: 0.22 µg/L Linearity: Not specified Precision & Accuracy: Fully validated Specificity: High, eliminates matrix effects | Solid-Phase Extraction (SPE) [3] | [2] [3] | | GC-MS [4] | Dehydrated Lucerne (Animal Feed) | LOD: 22-25 ng/g (for opiates) Linearity (R²): >0.9980 Precision (RSD): <4% Accuracy (Recovery): >95% | Solid-Phase Extraction (SPE) with Bond Elut LCR-Certify cartridge; Derivatization with BSTFA + TMCS [4] | [4] | | Reactive Extraction with Ionic Liquids [5] | Aqueous Fermentation Broth | Extraction Efficiency: Up to 99.24% Key Parameters: pH, ionic liquid concentration, contact time, temperature | Liquid-liquid extraction with phosphonium-based ionic liquids in n-heptane [5] | [5] |

Detailed Experimental Protocols

Here is a more detailed look at the procedures for two of the primary methods used for complex matrices like urine.

HPLC-UV Method for Urine Analysis

This method uses a novel ion exclusion column (Aminex HPX-87H) for improved separation [1].

  • Sample Cleanup: The method employs Solid-Phase Extraction (SPE) using Strata SAX cartridges (trimethylaminopropylsilane). The urine sample is filtered and then passed through the conditioned cartridge. After washing, the analyte is eluted, and the eluate is prepared for injection [1].
  • Chromatographic Conditions:
    • Column: Aminex HPX-87H ion exclusion column (300 × 7.8 mm).
    • Detection: UV detector at 264 nm.
    • Mobile Phase: Sulfuric acid solution.
  • Validation Highlights: The method demonstrated that the urine matrix can suppress the tt-MA signal by about 50%, underscoring the necessity of using matrix-matched (urine-based) calibration curves for accurate quantification [1].
HPLC-MS/MS Method with Isotopic Dilution

This method is designed for high sensitivity and specificity, especially at low exposure levels [3].

  • Sample Cleanup: Also uses SPE for purification. A deuterium-labeled internal standard (t,t-MA-d4) is added to the urine sample at the start of preparation. This standard corrects for losses during sample workup and, crucially, for matrix effects during mass spectrometric detection [3].
  • Chromatographic & Detection Conditions:
    • Column: Reversed-phase column.
    • Detection: Tandem Mass Spectrometry (MS/MS) with electrospray ionization in negative mode.
    • Mass Transitions: m/z 141 → 97 for tt-MA and m/z 145 → 99 for the internal standard.
  • Validation Highlights: The use of an isotopic internal standard is critical for overcoming the "matrix effect," where co-extracted compounds from urine can suppress or enhance the analyte's signal, leading to inaccurate results. This method provides high specificity by completely separating tt-MA from interfering compounds [3].

Method Selection Workflow

The following diagram outlines a logical process for selecting and validating an analytical method, based on the requirements described in the literature.

Start Define Analytical Goal M1 Assess Sample Matrix (e.g., Urine, Feed, Broth) Start->M1 M2 Determine Required Sensitivity (LOD/LOQ) M1->M2 M3 Evaluate Available Instrumentation (HPLC-UV, GC-MS, HPLC-MS/MS) M2->M3 M4 Select and Optimize Method M3->M4 M5 Perform Method Validation M4->M5 M6 Routine Analysis M5->M6

Key Insights for Analytical Method Development

The research on muconic acid highlights several universally important concepts:

  • Matrix Effects are Critical: The finding that urine can suppress the tt-MA signal by 50% [1] and the use of isotopic standards to correct for this in MS/MS [3] show that the sample matrix must be accounted for, typically by using matrix-matched calibration curves or internal standards.
  • Sample Preparation is Key: All methods for complex matrices relied on a clean-up step, predominantly Solid-Phase Extraction (SPE), to remove interferents and protect the analytical instrumentation [1] [4] [3].
  • Method Choice is Application-Dependent: The choice between highly sensitive but costly MS/MS [3] versus more accessible HPLC-UV [1], or the use of derivatization for GC-MS [4], depends on the required sensitivity, specificity, and available resources.

References

comparison of meconic acid detection techniques HPLC vs spectrophotometry

Author: Smolecule Technical Support Team. Date: February 2026

Technique Comparison at a Glance

Feature HPLC (with UV/Vis or MS detection) UV-Vis Spectrophotometry
Selectivity High (separates analytes from complex matrices) [1] [2] Low (measures total absorbance; susceptible to interference) [3] [4]
Sensitivity High (detects trace amounts; Low LOD/LOQ) [1] [2] Moderate to Low (may not detect very low concentrations) [3]
Analysis Speed Slower (per sample, due to separation time) Very Fast (immediate measurement)
Sample Preparation Can be complex (often requires extraction, filtration) [1] Typically simple (may require derivation for specificity) [3]
Cost & Operation High (instrument cost, maintenance, skilled operator) Low (low-cost instrument, easy operation)
Quantification Excellent (precise and accurate, especially with internal standards) [1] Good for pure samples, poor in mixtures
Key Advantage Accurate analysis in complex mixtures (e.g., biological fluids) [1] Rapid, cost-effective for simple, dedicated tests

Detailed Methodologies and Workflows

While explicit protocols for meconic acid are scarce, the following workflows, inferred from analyses of similar compounds, illustrate the core processes for each technique.

1. High-Performance Liquid Chromatography (HPLC) This method is preferred for high-precision analysis in complex samples like biological fluids. A representative workflow for analyzing compounds in urine, similar to what would be used for this compound, involves solid-phase extraction followed by chromatographic separation [5] [1].

Start Urine Sample A Solid-Phase Extraction (SPE) Start->A B Elution with Solvent A->B C Evaporation & Reconstitution B->C D HPLC Injection C->D E Chromatographic Separation (ODS Column, Gradient Elution) D->E F Detection (UV/VIS or Mass Spectrometry) E->F G Data Analysis & Quantification F->G

2. UV-Vis Spectrophotometry This method is suitable for rapid, dedicated testing where sample composition is simple and known. The key step is ensuring the analyte is in a form that can be measured, which sometimes requires pH adjustment or derivatization to create a detectable chromophore [3].

Start Sample Solution A pH Adjustment or Derivatization Start->A B Measurement in Cuvette A->B C UV Light Exposure B->C D Absorbance Detection at Specific Wavelength (λ) C->D E Concentration Calculation (via Calibration Curve) D->E

Recommendations for Researchers

Your choice between HPLC and spectrophotometry should be guided by your specific research requirements:

  • Choose HPLC if: Your work requires high selectivity and accuracy for this compound in complex matrices like biological fluids (urine, blood), plant extracts, or pharmaceutical mixtures [1]. It is the definitive method for confirming the identity and quantity of an analyte.
  • Choose Spectrophotometry if: Your priority is speed and cost-effectiveness for a high volume of samples, and you are analyzing this compound in a relatively pure and simple solution where interference from other compounds is minimal [3].

References

meconic acid and chelidonic acid structural comparison

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Structure and Basic Properties

The core distinction lies in the substitution pattern on the γ-pyrone ring, which dictates their chemical behavior.

Property Meconic Acid Chelidonic Acid
IUPAC Name 3-Hydroxy-4-oxo-4H-pyran-2,6-dicarboxylic acid [1] 4-Oxo-4H-pyran-2,6-dicarboxylic acid [2]
Molecular Formula C₇H₄O₇ [1] [3] C₇H₄O₆ [2]
Core Structure γ-pyrone ring [1] γ-pyrone ring [4]
Substituents 2-carboxylic acid, 6-carboxylic acid, 3-hydroxy group [1] 2-carboxylic acid, 6-carboxylic acid [4]
Molecular Mass 200.102 g/mol [1] 184.103 g/mol [2]
Melting Point Information not available in search results 257 °C (decomposes) [2]

The following diagram summarizes the key structural differences and their implications for metal chelation.

cluster_meconic This compound cluster_chelidonic Chelidonic Acid Title Structural Comparison and Chelation Properties M1 3-Hydroxy-4-oxo-4H-pyran- 2,6-dicarboxylic Acid M2 Presence of a phenolic hydroxyl group at C3 M1->M2 M3 Three potential coordination sites: two carboxylates and one keto group M1->M3 C2 No hydroxyl group at C3 M2->C2 Key Structural Difference C3 Three potential coordination sites: two carboxylates and one keto group M3->C3 Similar Coordination Potential C1 4-Oxo-4H-pyran- 2,6-dicarboxylic Acid C1->C2 C1->C3

Physicochemical and Biological Activity Comparison

The structural differences lead to variations in their dissociation constants, metal-binding behavior, and observed biological effects.

Parameter This compound Chelidonic Acid
pKa Values Dedicated values not available in search results (study exists [5] [6]) Dedicated values not available in search results (study exists [5] [6])
Fe³⁺ Complexation Information not available in search results Yes; forms 1:3 (ligand:metal) complex at physiological pH [7]
Reported Neuroprotective Effect Yes; protects cerebellar neurons in glutamate toxicity and oxygen-glucose deprivation models [7] Information not available in search results
Reported Anti-inflammatory Effect Information not available in search results Yes; has a pronounced anti-inflammatory effect [7]
Antioxidant Activity Yes; demonstrated high calculated and experimental antioxidant potential [7] Yes; possesses antioxidant properties [4]

Experimental Protocols for Key Assays

For researchers aiming to replicate or build upon these findings, here are summaries of key experimental methodologies.

Protocol for Neuroprotective Activity (In Vitro)

This protocol is based on experiments demonstrating the neuroprotective effect of this compound [7].

  • Primary Cell Culture Preparation: Obtain a primary neuro-glial culture from the cerebellum of 7-8-day-old Wistar rats via mechanical dissociation.
  • Ischemia Model Induction:
    • Glutamate Toxicity Model: Expose the cultured cerebellar neurons to glutamate to induce excitotoxic stress.
    • Oxygen-Glucose Deprivation (OGD) Model: Place the culture in a deoxygenated, glucose-free medium to simulate ischemic conditions.
  • Treatment: Apply this compound to the culture medium during or after the induction of ischemia.
  • Outcome Measurement:
    • Calcium Imaging: Measure the level of intracellular calcium using fluorescent calcium indicators (e.g., Fura-2).
    • Mitochondrial Membrane Potential: Use fluorescent dyes (e.g., JC-1 or TMRM) to assess the restoration of the mitochondrial membrane potential.
    • Cell Viability: Perform a viability assay (e.g., MTT or Live/Dead assay) to quantify the percentage of living cells after OGD.

The experimental workflow for this protocol is as follows:

cluster_models Ischemia Models cluster_outcomes Key Outcome Measures Start Primary Cerebellar Neuro-glial Culture (Wistar Rats) A Induce Ischemia Models Start->A B Apply Test Compound (this compound) A->B M1 Glutamate Toxicity M2 Oxygen-Glucose Deprivation (OGD) C Measure Outcomes B->C D Analyze Neuroprotective Effect C->D O1 Intracellular Calcium Level O2 Mitochondrial Membrane Potential O3 Cell Viability Assay

Protocol for Metal Chelation Study

This method describes how the chelation of Fe³⁺ by this compound was characterized [7], a method also applicable to chelidonic acid.

  • Solution Preparation: Prepare aqueous solutions of this compound and an iron salt (e.g., FeCl₃).
  • Job's Method (Method of Continuous Variation):
    • Prepare a series of solutions where the total molar concentration of this compound and Fe³⁺ is kept constant, but their mole fractions are varied (from 0 to 1).
    • Use a technique like UV-Vis spectroscopy or spectrophotometry to monitor a property that changes upon complex formation (e.g., absorbance at a specific wavelength) for each solution.
  • Data Analysis: Plot the measured property against the mole fraction of this compound. The mole fraction at the maximum of the plot indicates the stoichiometric ratio (e.g., 1:3) of the formed complex in solution.

Key Insights for Research and Development

  • Coordination Chemistry: Both acids are excellent ligands for synthesizing metal complexes. Their multiple binding sites allow for the creation of diverse coordination polymers and complexes, as seen with chelidonic acid and Zn²⁺ or Co²⁺ [5] [4]. The specific structure of the resulting complex (e.g., linkage isomers) can depend on the metal ion and synthesis conditions [5].
  • Theoretical Modeling: Density Functional Theory (DFT) calculations, particularly at the B3LYP level with large basis sets (e.g., aug-cc-pVXZ), are highly effective for predicting and verifying the molecular structure, aromaticity, and hydrogen-bonding patterns of these molecules, as demonstrated for chelidonic acid [4]. This is invaluable for rational drug design.
  • Synergistic Effects: Research into related γ-pyrone acids shows potential for synergistic effects in metal complexes. For example, a lithium complex of comenic acid (a structural analog) showed enhanced neuroprotective and antioxidant effects compared to the ligand or metal ion alone [8], suggesting a promising avenue for developing meconic or chelidonic acid-based metal-drugs.

Knowledge Gaps and Future Research Directions

While the existing data is promising, several knowledge gaps need to be addressed:

  • Direct Comparative Studies: A side-by-side comparison of the neuroprotective, antioxidant, and anti-inflammatory efficacy of both acids under identical experimental conditions is lacking.
  • Detailed Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiles for both compounds are not well-defined.
  • In Vivo Validation: The compelling in vitro neuroprotective data for this compound requires validation in animal models of stroke or neurodegenerative diseases [7].

References

evaluating meconic acid selectivity in forensic analysis

Author: Smolecule Technical Support Team. Date: February 2026

Meconic Acid as a Forensic Marker

This compound is a recognized chemical marker for the presence of opium, found in plants of the Papaver somniferum (opium poppy) family [1]. Its key characteristic in forensic analysis is a specific color reaction: it produces a red color with ferric chloride, which has historically been used as a presumptive test for opium [1].

A primary function of this compound in forensic science is to distinguish true opium from other substances that might contain morphine or related alkaloids. Its detection confirms the sample is opium, not a purified or synthetic opiate preparation.

General Analytical Techniques

While detailed modern protocols for this compound are scarce in the search results, the following analytical methods are commonly used for the analysis of complex mixtures like opium. These could be applied to the separation and identification of this compound.

Method Key Principle Application in Opium/Related Analysis
High-Performance Liquid Chromatography (HPLC) Separates compounds in a liquid mixture using a column with a stationary phase [2] [3]. Separating this compound, morphine, codeine, and other opium alkaloids for individual quantification [3].
Gas Chromatography-Mass Spectrometry (GC-MS) Volatilizes and separates compounds, then identifies them by their unique mass-to-charge fragmentation pattern [4] [5]. Forensic identification and confirmation of opium constituents; highly sensitive and specific [5].
Capillary Electrophoresis (CE) Separates ions based on their electrophoretic mobility in a capillary tube under high voltage [5]. Differentiating opium from various geographical sources by analyzing alkaloid and acid profiles [5].

The following diagram illustrates a generalized analytical workflow for opium characterization, which includes the detection of this compound.

G Start Sample: Seized Opium A Sample Preparation (Grinding, Extraction, Filtration) Start->A B Presumptive Test (Ferric Chloride for this compound) A->B C Instrumental Analysis B->C D1 Separation Technique (HPLC, GC, CE) C->D1 D2 Detection/Identification (UV, MS) C->D2 D1->D2 E Data Analysis & Reporting (Confirmation of Opium and Alkaloid Profiling) D2->E

Limitations and Research Gaps

The available information has notable gaps for a comprehensive comparison guide:

  • Lack of Recent Comparative Data: The most specific reference to separating this compound from alkaloids is from a 1977 study [3], and a key review on opium characterization methods is from 1994 [6]. Current literature directly comparing this compound's selectivity against modern synthetic opioids or cutting agents is missing.
  • Focus on Alkaloids, Not Acids: Much of the contemporary forensic literature focuses on profiling morphine, codeine, and other alkaloids, or on detecting potent adulterants like fentanyl and chloroquine [5]. This compound, while a useful marker, may not be the primary focus of advanced method development.
  • Potential for Interference: The ferric chloride test is not exclusive to this compound; other compounds could cause similar color changes. Modern labs use instrumental techniques like GC-MS for unambiguous confirmation [4] [7].

References

benchmarking meconic acid extraction efficiency across methods

Author: Smolecule Technical Support Team. Date: February 2026

Extraction Efficiency Comparison

The table below summarizes quantitative data for various muconic acid (MA) extraction methods, highlighting their performance and key characteristics.

Extraction Method Extractant/Solvent System Key Process Conditions Reported Efficiency Key Advantages Key Limitations/Challenges
Reactive Extraction (Ionic Liquids) [1] [2] Tri-hexyl-tetra-decyl-phosphonium decanoate in n-heptane 120 g/L extractant, pH 3, 45°C, 20 min 99.24% (from aqueous solution) Very high efficiency; Hydrophobic complex formation; Solvent regenerable with NaOH High cost of ionic liquids; Requires optimization of multiple parameters
Reactive Extraction (Aminic Extractant) [3] Di-n-octylamine in ethyl oleate/1-dodecanol Information missing 98.66% (from aqueous solution) High extraction efficiency Use of volatile organic solvents; Potential toxicity issues
In-Situ Product Removal (ISPR) [4] Polypropylene Glycol 4000 (PPG) Direct addition to fermentation broth Mitigates product inhibition; Enabled 4.33 g/L titer in fed-batch fermentation Biocompatible; Simplifies downstream process; Overcomes metabolic bottlenecks Lower final purity requiring further downstream steps
Conventional Solvent Extraction [2] Hexane; Methyl isobutyl ketone (MIBK) Information missing 26.23% (Hexane); 36.17% (MIBK) Simple setup; Low cost of conventional solvents Very low extraction efficiency; High solvent consumption
Precipitation [2] Acid (e.g., 32% HCl) Low pH (2.0), 5°C Purity >97%; Overall yield ~74% High purity achievable; Established process Multi-step; High material/energy consumption; Waste generation

Detailed Experimental Protocols

For the most efficient methods identified, here are the detailed experimental workflows.

Protocol 1: High-Efficiency Reactive Extraction with Ionic Liquids [1] [2]

This protocol uses phosphonium-based ionic liquids (ILs) for highly efficient MA recovery from aqueous streams.

  • 1. Aqueous Phase Preparation: Prepare an aqueous solution containing muconic acid. Adjust the pH to 3.0 using a suitable acid or base. The efficiency is highest for the undissociated acid molecule [1].
  • 2. Organic Phase Preparation: Dissolve the extractant, Tri-hexyl-tetra-decyl-phosphonium decanoate, in n-heptane at a concentration of 120 g/L [1].
  • 3. Extraction Procedure: Combine the aqueous and organic phases in a suitable vessel. Maintain the temperature at 45°C and mix the phases for 20 minutes to reach equilibrium [1].
  • 4. Phase Separation: Allow the mixture to settle for complete phase separation. The MA will be complexed and transferred to the organic phase [1].
  • 5. Solvent Regeneration (Stripping): The MA can be recovered from the loaded organic phase by back-extraction (stripping) using a sodium hydroxide (NaOH) solution. This regenerates the ionic liquid for reuse [1] [2].

The following diagram illustrates the reactive extraction and regeneration workflow:

G A Aqueous Phase (MA solution, pH 3) C Mix & Extract (45°C, 20 min) A->C B Organic Phase (Ionic Liquid in n-heptane) B->C D Phase Separation C->D E Loaded Organic Phase (MA-IL Complex) D->E F Raffinate (Depleted Aqueous Phase) D->F G Stripping with NaOH E->G H Regenerated Organic Phase (Recycled) G->H I Strip Solution (MA as Sodium Salt) G->I

Protocol 2: Integrated Fermentation with In-Situ Product Removal [4]

This protocol describes integrating extraction with fermentation to overcome product inhibition and enhance titers.

  • 1. Strain and Fermentation: Use an engineered microbial strain (e.g., Saccharomyces cerevisiae) in a defined fermentation medium with glucose or xylose as a carbon source. Conduct fermentation under aerobic conditions to support the MA biosynthetic pathway [4].
  • 2. In-Situ Extraction: During the fermentation process, directly add a biocompatible water-immiscible solvent like Polypropylene Glycol 4000 (PPG) to the bioreactor. The typical addition can be 10% (v/v) [4].
  • 3. Mixing and Phase Separation: Maintain agitation to ensure good contact between the fermentation broth and the extractant phase. After a designated period, stop agitation and allow the organic phase to separate from the aqueous fermentation broth.
  • 4. Recovery and Analysis: Separate the extractant phase from the broth. The MA can be recovered from the PPG through back-extraction or other methods. Analyze both the broth and the extractant phase to determine MA concentration, titer, and yield [4].

The diagram below outlines this integrated bio-process:

G A Inoculation & Fermentation C Integrated Bioreactor (Fermentation + Extraction) A->C B Add In-Situ Extractant (e.g., PPG) B->C D Separation C->D E Loaded Extractant Phase D->E F Broth with Cells (Low MA concentration) D->F G Downstream Processing E->G H Purified Muconic Acid G->H

Key Insights for Researchers

Based on the current literature, here are the critical considerations for selecting an extraction method:

  • Trade-offs in Method Selection: The choice between a highly efficient but potentially expensive method like Ionic Liquid-based extraction and an integrated strategy like ISPR depends on process economics, scale, and desired final product purity [3] [1] [4]. ISPR is particularly valuable when product toxicity inhibits microbial production [4].
  • The Critical Role of pH: Extraction efficiency for MA is highly dependent on the pH of the aqueous solution. Operating at a pH close to or below its pKa (around 3.87) ensures a higher fraction of the undissociated acid, which is more readily extracted into the organic phase [1].
  • Addressing the Downstream Cost Challenge: It is widely noted that downstream separation can account for 30-50% of the total production cost of carboxylic acids like MA [3] [2]. Therefore, developing efficient extraction processes is paramount for the economic viability of bio-based MA production.

References

×

Purity

95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Melting Point

270°C

UNII

V502I79516

Other CAS

497-59-6

Wikipedia

Meconic acid

General Manufacturing Information

4H-Pyran-2,6-dicarboxylic acid, 3-hydroxy-4-oxo-: INACTIVE

Dates

Last modified: 08-15-2023
1: Fairbairn JW, Steele MJ. Meconic acid and alkaloids in Papaver somniferum and
P. bracteatum. Planta Med. 1981 Jan;41(1):55-60. PubMed PMID: 17401816.


2: Helliwell K, Fairbairn JW. Isolation of meconic acid from Papaver, section
Macrantha (Oxytona). J Pharm Pharmacol. 1976 Dec;28(12):940. PubMed PMID: 12279.

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